RU-Ski 43
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEENEMOEBJOKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RU-Ski 43 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-Ski 43 is a small molecule inhibitor that has been instrumental in elucidating the role of Hedgehog acyltransferase (Hhat) in cancer biology. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, with a focus on its molecular targets, effects on signaling pathways, and its utility as a research tool. This document will delve into the quantitative aspects of its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the complex signaling networks it perturbs. Notably, this guide will also address the critical issue of this compound's off-target effects and introduce RU-Ski 201 as a more selective chemical probe for studying Hhat function.
Core Mechanism of Action: Inhibition of Hedgehog Acyltransferase (Hhat)
This compound is a potent and selective inhibitor of Hedgehog acyltransferase (Hhat), the enzyme responsible for the N-terminal palmitoylation of Sonic Hedgehog (Shh) signaling proteins.[1][2][3] This post-translational modification is essential for the proper function of Shh, including its secretion, gradient formation, and interaction with its receptor, Patched (PTCH1).[3] By inhibiting Hhat, this compound effectively blocks the maturation and signaling capacity of Shh, thereby disrupting the canonical Hedgehog signaling pathway.[2]
Biochemical and Cellular Activity
This compound exhibits inhibitory activity against Hhat in the nanomolar to low micromolar range. Its inhibitory kinetics have been characterized as uncompetitive with respect to the Shh substrate and noncompetitive with respect to the palmitoyl-CoA substrate.[4]
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Hhat) | 850 nM | In vitro assay | [4] |
| Ki (vs. Shh) | 7.4 µM | In vitro assay | [4] |
| Ki (vs. 125I-iodo-palmitoylCoA) | 6.9 µM | In vitro assay | [4] |
| Cell Proliferation Inhibition (AsPC-1) | 83% decrease at 10 µM (6 days) | AsPC-1 pancreatic cancer cells | [4] |
| Gli-1 Level Reduction (AsPC-1) | 40% decrease at 10 µM (72 hours) | AsPC-1 pancreatic cancer cells | [4] |
Table 1: Quantitative Inhibitory Data for this compound. This table summarizes the key quantitative parameters of this compound's inhibitory activity against Hhat and its effects on cancer cell lines.
Impact on Cellular Signaling Pathways
This compound's primary effect is the disruption of the canonical Hedgehog signaling pathway. However, its influence extends to non-canonical pathways, most notably the Akt/mTOR signaling cascade.
Canonical Hedgehog Signaling
In the canonical Hedgehog pathway, the binding of lipid-modified Shh to its receptor PTCH1 alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. This allows SMO to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. By preventing Shh palmitoylation, this compound effectively blocks this entire cascade at its inception.
Non-Canonical, Smoothened-Independent Signaling: The Akt/mTOR Pathway
This compound has been shown to reduce Gli-1 activation through a Smoothened-independent, non-canonical signaling mechanism.[4] This is accompanied by a decrease in the activity of the Akt and mTOR pathways.[4] Treatment with this compound leads to a significant reduction in the phosphorylation of key proteins in the Akt pathway, including Akt itself (at both Thr307 and Ser473), PRAS40, Bad, and GSK-3β.[4] Furthermore, phosphorylation of mTOR and its downstream effector S6 is also diminished.[4] This suggests a crosstalk between Hhat activity and the PI3K/Akt/mTOR signaling axis.
Off-Target Effects and the Emergence of RU-Ski 201
A critical consideration for researchers using this compound is its documented off-target cytotoxicity.[5] Studies have shown that this compound can induce cytotoxic effects that are independent of its inhibition of Hhat and the canonical Hedgehog pathway.[5] This off-target activity can confound experimental results and complicates its potential therapeutic application.
In response to this limitation, a related compound, RU-Ski 201 , has been identified as a more selective and potent Hhat inhibitor with significantly reduced off-target cytotoxicity.[5] RU-Ski 201 is now considered the preferred chemical probe for studying Hhat function in cellular and in vivo models.
| Compound | Hhat IC50 | Off-Target Cytotoxicity | Reference |
| This compound | 850 nM | Significant | [4][5] |
| RU-Ski 201 | ~200-870 nM | Minimal | [5] |
Table 2: Comparison of this compound and RU-Ski 201. This table highlights the key differences in potency and selectivity between the two Hhat inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Hhat Inhibition Assay (Radiolabel-based)
This protocol is adapted from established methods for measuring Hhat activity.[6]
Objective: To determine the IC50 of this compound against Hhat in a cell-free system.
Materials:
-
Purified or membrane-enriched Hhat
-
Recombinant Shh protein (N-terminal fragment)
-
¹²⁵I-iodo-palmitoyl-CoA (radiolabeled substrate)
-
This compound (or other inhibitors) dissolved in DMSO
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing reaction buffer, purified Hhat, and recombinant Shh protein.
-
Add varying concentrations of this compound (typically in a serial dilution) or DMSO (vehicle control) to the reaction mixture. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ¹²⁵I-iodo-palmitoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled Shh using a phosphorimager.
-
Calculate the percentage of Hhat inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Gli-Luciferase Reporter Assay
This cell-based assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.[1][7][8]
Objective: To assess the effect of this compound on Hedgehog pathway activity in cancer cells.
Materials:
-
Cancer cell line responsive to Hedgehog signaling (e.g., NIH3T3, Shh-LIGHT2)
-
Gli-responsive firefly luciferase reporter plasmid (e.g., pGL3-8xGli-BS)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the Gli-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of Hedgehog pathway activity for each concentration of this compound.
References
- 1. 2.6. Gli-Luciferase Assay [bio-protocol.org]
- 2. mskcc.org [mskcc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Analysis of Hedgehog Acyltransferase and Porcupine Fatty Acyltransferase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gli-luciferase assay [bio-protocol.org]
- 8. bpsbioscience.com [bpsbioscience.com]
The Precision Target of RU-Ski 43: A Technical Guide to Hedgehog Acyltransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the small molecule inhibitor RU-Ski 43, with a primary focus on its molecular target, Hedgehog acyltransferase (Hhat). The document details the mechanism of action, provides a compilation of quantitative data, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (Hhat).[1][2] Hhat is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the N-terminal palmitoylation of Sonic Hedgehog (Shh) protein.[3][4] This post-translational modification is essential for the proper signaling activity of Shh, which plays a significant role in embryonic development and can be aberrantly activated in various cancers, including pancreatic, lung, and breast cancer.[3][5] By inhibiting Hhat, this compound effectively blocks Shh signaling, leading to anti-proliferative effects in cancer cells.[2][3] However, it is important to note that studies have revealed potential off-target effects and cytotoxicity associated with this compound, warranting careful consideration in its experimental application.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound's activity and characteristics.
Table 1: In Vitro Efficacy and Inhibition Constants of this compound
| Parameter | Value | Target/Substrate | Reference(s) |
| IC50 | 850 nM | Hhat | [1][2] |
| Ki (vs. Shh) | 7.4 µM | Uncompetitive Inhibition | [1][6] |
| Ki (vs. 125I-iodo-palmitoyl-CoA) | 6.9 µM | Noncompetitive Inhibition | [1][6] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Concentration | Effect | Reference(s) |
| Cell Proliferation | AsPC-1 | 10 µM (6 days) | 83% decrease | [1][2] |
| Shh Palmitoylation | COS-1 | 10-20 µM (5 hours) | Dose-dependent inhibition | [1][2] |
| Gli-1 Levels | AsPC-1 | 10 µM (72 hours) | 40% decrease | [1] |
| Akt Pathway Phosphorylation | - | 10 µM (48 hours) | 47-67% decrease (pAkt, pPRAS40, pBad, pGSK-3β) | [1] |
| mTOR Pathway Phosphorylation | - | 10 µM (48 hours) | Decrease in pmTOR and pS6 | [1] |
Table 3: Comparative Cytotoxicity of RU-SKI Compounds
| Compound | Shh-Light2 EC50 | Panc-1 EC50 | MCF-7 EC50 | Reference(s) |
| This compound | 11 ± 2.5 µM | 7.4 ± 0.49 µM | 13 ± 0.27 µM | [6] |
| RUSKI-201 | > 25 µM | Not cytotoxic | Not cytotoxic | [6] |
Signaling Pathways and Mechanism of Action
This compound primarily targets the Hedgehog signaling pathway by inhibiting Hhat. This action prevents the palmitoylation of the Shh ligand, a critical step for its signaling function. The diagrams below illustrate the canonical Hedgehog signaling pathway and the mechanism of inhibition by this compound.
Caption: Canonical Hedgehog Signaling Pathway.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. zellx.de [zellx.de]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
RU-SKI 43: A Technical Guide to a Selective Hedgehog Acyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RU-SKI 43, a small molecule inhibitor of Hedgehog acyltransferase (Hhat). It is designed to furnish researchers, scientists, and drug development professionals with in-depth information on its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization. This document also addresses the known off-target effects of this compound and introduces a more selective analog, RU-SKI 201, for comparative purposes. The information is presented to facilitate further investigation into Hhat inhibition as a therapeutic strategy, particularly in the context of Hedgehog-dependent cancers.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including those of the pancreas, breast, and lung.[1][2] A key step in the activation of the Hh pathway is the N-terminal palmitoylation of the Sonic hedgehog (Shh) protein, a reaction catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[3] This post-translational modification is essential for the signaling activity of Shh.[3]
Hhat, a member of the membrane-bound O-acyltransferase (MBOAT) family, has emerged as a promising therapeutic target for cancers driven by aberrant Hh signaling.[3][4] Inhibition of Hhat presents an upstream approach to block both canonical and non-canonical Hh signaling.[3][5] this compound was identified through a high-throughput screen as a first-in-class, potent, and selective inhibitor of Hhat.[2][3]
Mechanism of Action
This compound acts as an inhibitor of Hhat-mediated palmitoylation of Shh.[3] Kinetic studies have revealed a unique dual mechanism of inhibition. This compound behaves as an uncompetitive inhibitor with respect to the Shh protein substrate (Ki = 7.4 μM) and as a noncompetitive inhibitor with respect to the palmitoyl-CoA substrate (Ki = 6.9 μM).[3][5] This suggests that this compound binds to the Hhat-Shh complex and to the free enzyme, respectively, at sites distinct from the substrate binding sites. Docking studies suggest that the (R)-enantiomer of this compound occupies a similar space in the Hhat binding pocket as other potent inhibitors, forming hydrogen bonds with key residues Asp339 and His379.[4]
Quantitative Data
The inhibitory potency and cellular effects of this compound have been quantified in various assays. The data presented below is a summary of key findings from the literature.
| Parameter | Value | Assay System | Reference |
| IC50 | 850 nM | In vitro Hhat inhibition assay | [5][6] |
| Ki (vs. Shh) | 7.4 µM | In vitro kinetics with purified Hhat and ShhN | [3][5] |
| Ki (vs. Palmitoyl-CoA) | 6.9 µM | In vitro kinetics with purified Hhat and ShhN | [3][5] |
| Cell Proliferation Inhibition | 83% decrease | AsPC-1 pancreatic cancer cells (10 µM, 6 days) | [5][6] |
| Shh Palmitoylation Inhibition | Dose-dependent | AsPC-1 and Panc-1 cells (10 or 20 µM, 5 hours) | [5][6] |
| Gli-1 Level Reduction | 40% decrease | AsPC-1 cells (10 µM, 72 hours) | [5][6] |
| Akt Pathway Phosphorylation | 47-67% decrease | AsPC-1 cells (10 µM, 48 hours) | [5][6] |
| Plasma Half-life (t1/2) | 17 min | Mouse (intravenous administration) | [3][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Hhat Palmitoylation Assay
This assay measures the direct inhibitory effect of this compound on Hhat enzymatic activity.
Materials:
-
Purified, DDM-solubilized Hhat enzyme.[7]
-
Fluorescently labeled peptide based on the N-terminal sequence of Shh.[7]
-
Palmitoyl-CoA.[7]
-
This compound or other test compounds.
-
Assay buffer (e.g., 100 mM MES, pH 6.5, 20 mM NaCl, 1 mM DTT, 1 mM TCEP, 0.1% w/v BSA).[8]
Procedure:
-
Prepare a master mix containing the fluorescently labeled Shh peptide in the assay buffer.[8]
-
In a 384-well plate, add the test compound (e.g., this compound) at various concentrations.[8]
-
Add the purified Hhat enzyme to the master mix.[8]
-
Initiate the reaction by adding palmitoyl-CoA to the wells.[8]
-
Incubate the plate at a controlled temperature (e.g., 37°C).[9]
-
Monitor the reaction progress by measuring the fluorescence polarization or by using a mobility shift assay.[8][10]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Shh Palmitoylation Assay
This assay assesses the ability of this compound to inhibit Shh palmitoylation within a cellular context.
Materials:
-
HEK293a cells stably expressing Shh (HEK293a SHH+).[7]
-
Alkyne-palmitic acid derivative (YnPal).[7]
-
This compound or other test compounds.
-
Cell lysis buffer.
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA).
-
Streptavidin beads.
-
SDS-PAGE and Western blotting reagents.
-
Anti-Shh antibody.
Procedure:
-
Plate HEK293a SHH+ cells and allow them to adhere.
-
Incubate the cells with varying concentrations of this compound.[7]
-
Add YnPal to the culture medium and incubate to allow for metabolic labeling of palmitoylated proteins.[7]
-
Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the alkyne-modified palmitate.
-
Immunoprecipitate Shh using an anti-Shh antibody.
-
Analyze the immunoprecipitates by SDS-PAGE and Western blotting, detecting the biotinylated Shh using streptavidin-HRP.
-
Quantify the band intensities to determine the extent of Shh palmitoylation inhibition.
Gli-Luciferase Reporter Assay
This assay measures the downstream effects of Hhat inhibition on the Hh signaling pathway.
Materials:
-
NIH 3T3 cells or Shh Light II cells (stably expressing a Gli-responsive luciferase reporter).[3]
-
Plasmids encoding Shh (if not endogenously expressed), a Gli-responsive Firefly luciferase reporter, and a Renilla luciferase control.[3]
-
Transfection reagent.
-
This compound or other test compounds.
-
Dual-luciferase reporter assay system.
Procedure:
-
Co-transfect NIH 3T3 cells with the Shh, Gli-responsive Firefly luciferase, and Renilla luciferase plasmids. For Shh Light II cells, this step is not necessary.[3]
-
Treat the transfected cells with different concentrations of this compound.[3]
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.[3]
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.[3]
-
Determine the effect of this compound on Gli-mediated transcription.
Mandatory Visualizations
Hedgehog Signaling Pathway and Hhat Inhibition
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. mskcc.org [mskcc.org]
- 3. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. A Direct in vitro Fatty Acylation Assay for Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Impact of RU-Ski 43 on Akt/mTOR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-Ski 43 is a potent, cell-permeable small molecule inhibitor of Hedgehog acyltransferase (Hhat), a critical enzyme in the Hedgehog (Hh) signaling pathway.[1][2][3] Beyond its canonical role in Hh pathway inhibition, this compound has been demonstrated to significantly modulate the Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival. This technical guide provides an in-depth analysis of the effects of this compound on Akt/mTOR signaling, including quantitative data, detailed experimental protocols, and a mechanistic overview. Importantly, this guide also addresses the reported off-target effects and cytotoxicity of this compound, offering a comprehensive resource for researchers utilizing this compound.
Introduction to this compound and the Akt/mTOR Pathway
This compound was identified as a first-in-class inhibitor of Hhat, the enzyme responsible for the palmitoylation of Sonic Hedgehog (Shh) protein.[4] This post-translational modification is essential for Hh signaling activity, which is aberrantly activated in various cancers.[4] The Akt/mTOR pathway is a crucial intracellular signaling network that responds to a variety of extracellular signals, including growth factors and nutrients, to regulate fundamental cellular processes. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The observed effects of this compound on the Akt/mTOR pathway suggest a potential crosstalk between Hedgehog signaling and this critical cell survival network.
Quantitative Effects of this compound on Akt/mTOR Signaling
Treatment of cancer cell lines with this compound leads to a significant, dose-dependent reduction in the phosphorylation of key components of the Akt/mTOR pathway. This inhibition disrupts the downstream signaling cascade, ultimately impacting cell proliferation and survival.
Table 1: Quantitative Analysis of this compound's Effect on Akt/mTOR Pathway Components
| Target Protein | Phosphorylation Site(s) | Cell Line | This compound Concentration (μM) | Incubation Time (hours) | Observed Effect | Reference |
| Akt | Thr307 and Ser473 | AsPC-1 | 10 | 48 | 47-67% decrease in phosphorylation | [2][5] |
| PRAS40 | - | AsPC-1 | 10 | 48 | 47-67% decrease in phosphorylation | [2][5] |
| Bad | - | AsPC-1 | 10 | 48 | 47-67% decrease in phosphorylation | [2][5] |
| GSK-3β | - | AsPC-1 | 10 | 48 | 47-67% decrease in phosphorylation | [2][5] |
| mTOR | - | AsPC-1 | 10 | 48 | Decreased phosphorylation | [2][5] |
| S6 Ribosomal Protein | - | AsPC-1 | 10 | 48 | Decreased phosphorylation | [2][5] |
| Gli-1 | - | AsPC-1 | 10 | 72 | 40% decrease in levels | [2][5] |
Table 2: In Vitro Inhibitory Activity and Cellular Effects of this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC50 (Hhat) | 850 nM | In vitro enzyme assay | [2][3][5] |
| Ki (with respect to Shh) | 7.4 μM (uncompetitive) | In vitro enzyme assay | [2][6] |
| Ki (with respect to ¹²⁵I-iodo-palmitoylCoA) | 6.9 μM (noncompetitive) | In vitro enzyme assay | [2][6] |
| Cell Proliferation | 83% decrease | AsPC-1 cells | [2][5] |
Mechanistic Overview: Linking Hhat Inhibition to Akt/mTOR Suppression
The precise mechanism by which Hhat inhibition by this compound leads to the downregulation of Akt/mTOR signaling is an area of active investigation. Current evidence suggests a complex interplay between the Hedgehog and PI3K/Akt/mTOR pathways.[1][5][7] One hypothesis is that the inhibition of Hh signaling, through the reduction of active Hh ligands, indirectly modulates the activity of the PI3K/Akt pathway. Several studies have demonstrated that activated Hh signaling can lead to the activation of the PI3K/Akt/mTOR pathway, suggesting that its inhibition would have the opposite effect.[1][8]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: AsPC-1 and Panc-1 (pancreatic cancer), COS-1 (kidney fibroblast-like), and other relevant cancer cell lines.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 10 μM). Control cells are treated with an equivalent volume of DMSO.
Western Blot Analysis of Akt/mTOR Pathway Proteins
This protocol provides a general framework for assessing the phosphorylation status of Akt/mTOR pathway proteins following this compound treatment. Optimization may be required for specific cell lines and antibodies.
Reagents and Materials:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-S6 Ribosomal Protein
-
Rabbit anti-S6 Ribosomal Protein
-
(Antibodies from vendors such as Cell Signaling Technology are commonly used at dilutions ranging from 1:1000 to 1:2000).[10][11]
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (diluted according to manufacturer's instructions).
-
Other Reagents: Laemmli sample buffer, precast polyacrylamide gels (or reagents for casting), PVDF membranes, transfer buffer, TBST (Tris-buffered saline with 0.1% Tween-20), ECL detection reagent.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate proteins on a 4-15% or 7.5% SDS-polyacrylamide gel. For large proteins like mTOR, a lower percentage gel (e.g., 6%) may be optimal.[10]
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay
A colorimetric assay such as the MTT or MTS assay can be used to assess the effect of this compound on cell proliferation and cytotoxicity.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control.
Off-Target Effects and Cytotoxicity of this compound
It is crucial for researchers to be aware that this compound has been reported to exhibit off-target cytotoxicity that is independent of its Hhat inhibitory activity.[1] Studies have shown that this compound can induce cell death in a manner that is not rescued by downstream activation of the Hedgehog pathway.[1] This suggests that some of the observed cellular effects of this compound may not be solely attributable to its on-target Hhat inhibition. Therefore, it is recommended to use the lowest effective concentration and include appropriate controls to distinguish between on-target and off-target effects. Another compound, RUSKI-201, has been identified as a more selective Hhat inhibitor with lower off-target cytotoxicity.[1]
Conclusion
This compound is a valuable research tool for investigating the role of Hhat in cellular processes. Its inhibitory effect on the Akt/mTOR signaling pathway highlights a significant crosstalk between the Hedgehog and PI3K/Akt/mTOR networks. Researchers utilizing this compound should employ the detailed protocols outlined in this guide and remain cognizant of its potential off-target effects to ensure the accurate interpretation of experimental results. Further investigation into the precise molecular links between Hhat and Akt/mTOR signaling will undoubtedly provide deeper insights into the complex regulatory networks that govern cell fate and offer new avenues for therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog and PI3K/Akt/mTOR Signaling Pathways Involvement in Leukemic Malignancies: Crosstalk and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. balkanmedicaljournal.org [balkanmedicaljournal.org]
- 9. Western Blot Sample Preparation Protocol [novusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
The Discovery and Initial Characterization of RU-SKI 43: A First-in-Class Hedgehog Acyltransferase Inhibitor
A Technical Whitepaper for Drug Development Professionals
Abstract
The Sonic Hedgehog (Shh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the progression of various cancers. A key step in the activation of the Shh ligand is its N-terminal palmitoylation, a post-translational modification catalyzed by the enzyme Hedgehog acyltransferase (Hhat). This dependency presents a compelling therapeutic target. This whitepaper details the initial studies and discovery of RU-SKI 43, a pioneering small-molecule inhibitor of Hhat. We will explore the high-throughput screening process that led to its identification, its mechanism of action, its effects in preclinical cancer models, and important considerations regarding its specificity and potential off-target effects. This document is intended to serve as a comprehensive technical guide for researchers and scientists in the field of drug development.
Introduction
The aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in a multitude of human cancers, including those of the pancreas, breast, and lung.[1] The canonical Hh pathway is initiated by the binding of a lipid-modified Hh ligand, such as Sonic Hedgehog (Shh), to the transmembrane receptor Patched1 (PTCH1). This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor, which then initiates a downstream signaling cascade culminating in the activation of Gli transcription factors and the expression of Hh target genes.
A critical and indispensable step for Shh signaling is its N-terminal palmitoylation, a modification catalyzed by the endoplasmic reticulum-resident enzyme Hedgehog acyltransferase (Hhat).[2][3] This lipid modification is essential for the proper trafficking, secretion, and signaling activity of the Shh protein.[3] The absolute requirement of this step for pathway activation identified Hhat as a promising target for therapeutic intervention. Inhibition of Hhat offers a distinct advantage over targeting downstream components like SMO, as it can potentially block all forms of Shh signaling, including non-canonical, SMO-independent pathways.[4]
This whitepaper focuses on this compound, a first-in-class inhibitor of Hhat, detailing its discovery through a targeted high-throughput screen and the initial in vitro and cell-based studies that characterized its activity and mechanism of action.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a comprehensive high-throughput screening (HTS) campaign designed to discover small-molecule inhibitors of Hhat.[1][3] The HTS utilized an in vitro assay that monitored the palmitoylation of a Shh-derived peptide by Hhat.[1]
High-Throughput Screening Protocol
The primary screen was conducted at the Rockefeller University High Throughput Screening Resource Center and involved the testing of a library of approximately 85,000 unique chemical structures.[3][5]
-
Assay Principle: The assay measured the incorporation of a radiolabeled palmitate analog, 125I-iodo-palmitoyl-CoA, onto a recombinant N-terminal fragment of the Sonic Hedgehog protein (ShhN) by Hhat.[2][5]
-
Screening Conditions: Compounds from the library were tested at a single concentration of 12.5 µM.[5]
-
Hit Identification: A secondary screen was performed on the initial hits to confirm their activity and rule out non-specific effects.[4] This led to the identification of a series of 5-acyl-6,7-dihydrothieno[3,2-c]pyridines, from which this compound was selected for further characterization based on its potent inhibitory activity.[5][6]
In Vitro Characterization of this compound
Following its identification, this compound was subjected to a series of in vitro experiments to determine its potency, selectivity, and mechanism of inhibition.
Quantitative Inhibition of Hhat Activity
This compound demonstrated potent inhibition of Hhat in in vitro assays.
| Parameter | Value | Reference |
| IC50 | 850 nM | [4] |
| Inhibition Kinetics | ||
| vs. Shh | Uncompetitive (Ki = 7.4 µM) | [4][5] |
| vs. 125I-iodo-palmitoylCoA | Noncompetitive (Ki = 6.9 µM) | [4][5] |
Experimental Protocol: In Vitro Shh Palmitoylation Assay
This assay was central to both the initial HTS campaign and the subsequent characterization of this compound.
-
Materials:
-
Procedure:
-
Cell membranes containing Hhat were preincubated with either DMSO or this compound.[5]
-
ShhN and 125I-iodo-palmitoyl-CoA were then added to initiate the reaction.[5]
-
The reaction was stopped, and the proteins were separated by SDS-PAGE.[5]
-
The incorporation of the radiolabel into ShhN was quantified using phosphorimaging.[5]
-
Cellular Activity and Mechanism of Action
The inhibitory activity of this compound was further investigated in cell-based assays to confirm its on-target effects and to elucidate its impact on the Hedgehog signaling pathway.
Inhibition of Shh Palmitoylation in Cells
This compound effectively blocked the palmitoylation of Shh in a cellular context.
-
Experimental Setup: COS-1 cells co-expressing HA-tagged Hhat and Shh were treated with varying concentrations of this compound.[5] The cells were then labeled with a radiolabeled palmitate analog.[5]
-
Results: this compound caused a dose-dependent inhibition of Shh palmitoylation.[4] A significant reduction in palmitoylation was observed after just 5 hours of treatment with 10 or 20 µM of the compound.[4]
Inhibition of Hedgehog Signaling
This compound was shown to inhibit both autocrine and paracrine Shh signaling.
-
Autocrine Signaling: In NIH 3T3 cells engineered to express a Gli-responsive luciferase reporter, this compound blocked the activation of the reporter gene driven by co-expressed Shh.[5]
-
Paracrine Signaling: In a co-culture system, where COS-1 cells expressing Shh and Hhat were grown with C3H10T1/2 reporter cells, this compound inhibited the activation of the reporter, demonstrating its ability to block paracrine signaling.[5]
Experimental Protocol: Gli-Luciferase Reporter Assay
This assay is a standard method for quantifying the activity of the Hedgehog signaling pathway.
-
Cell Line: NIH 3T3 cells are commonly used for their responsiveness to Hedgehog signaling.[5]
-
Procedure:
-
NIH 3T3 cells are co-transfected with plasmids encoding for Shh, a Gli-responsive firefly luciferase reporter, and a Renilla luciferase control for normalization.[5]
-
The transfected cells are then treated with this compound or a vehicle control.
-
After a suitable incubation period, the cells are lysed, and the luciferase activity is measured.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Gli activation.[5]
-
Downstream Effects on Cancer Cells
This compound exhibited anti-proliferative effects in various cancer cell lines.
| Cell Line | Effect | Concentration & Time | Reference |
| AsPC-1 (Pancreatic) | 83% decrease in cell proliferation | 10 µM for 6 days | [4] |
| Panc-1 (Pancreatic) | Strong decrease in cell proliferation | 10 µM for 6 days | [4] |
| AsPC-1 (Pancreatic) | 40% decrease in Gli-1 levels | 10 µM for 72 hours | [4] |
| AsPC-1 (Pancreatic) | Decreased phosphorylation of Akt, PRAS40, Bad, GSK-3β, mTOR, and S6 | 10 µM for 48 hours | [4] |
| ACHN (Renal) | Inhibition of cell migration; decreased expression of BCL2, MYC, and CCND1 | Not specified | [7][8] |
Specificity and Off-Target Considerations
While this compound was pioneering as an Hhat inhibitor, subsequent studies have raised important considerations regarding its specificity and potential for off-target effects.
-
Selectivity: Initial studies showed that this compound did not inhibit the palmitoylation of other proteins like H-Ras and Fyn, nor the myristoylation of Src.[3] It also did not affect the activity of Porcupine, another MBOAT family member involved in Wnt signaling.[5]
-
Cytotoxicity and Off-Target Signaling: Later research indicated that this compound exhibits off-target cytotoxicity that can mask its specific effects on Hhat-dependent signaling.[6] At concentrations relevant for Hhat inhibition, this compound was found to have cytotoxic effects on Panc-1 and MCF-7 cells.[6] Furthermore, it was observed to inhibit a Gli-luciferase reporter independently of Shh palmitoylation status, suggesting a mode of action unrelated to canonical Hh signaling.[6]
Pharmacokinetics
Initial pharmacokinetic studies of this compound revealed a significant challenge for its in vivo application.
| Parameter | Value | Species | Administration | Reference |
| Half-life (t1/2) | 17 minutes | Mouse | Intravenous (IV) | [4] |
The short half-life of this compound in mouse plasma limits its utility for in vivo studies and would necessitate significant medicinal chemistry efforts to develop analogs with improved pharmacokinetic properties.[4]
Signaling Pathways and Experimental Workflows
Hedgehog Signaling and the Action of this compound
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Hhat.
Experimental Workflow: High-Throughput Screen
Caption: The workflow for the high-throughput screen that identified this compound.
Conclusion
This compound represents a landmark discovery in the pursuit of novel therapeutics targeting the Hedgehog signaling pathway. The initial studies detailed in this whitepaper successfully validated Hedgehog acyltransferase as a druggable target and provided a first-in-class chemical probe to investigate its function. While the pharmacokinetic and off-target profiles of this compound itself present challenges for its direct clinical development, the compound has been an invaluable tool for elucidating the role of Hhat in cancer biology. The discovery of this compound has paved the way for the development of second-generation Hhat inhibitors with improved drug-like properties, offering continued promise for the treatment of Hedgehog-dependent malignancies. The initial research on this compound serves as a foundational case study in the successful application of a target-oriented high-throughput screen and the subsequent characterization of a novel enzyme inhibitor.
References
- 1. mskcc.org [mskcc.org]
- 2. Hhat Is a Palmitoylacyltransferase with Specificity for N-Palmitoylation of Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Hedgehog acyltransferase block Sonic Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Hedgehog acyltransferase block Sonic Hedgehog signaling. | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the In Vitro Biological Activity of RU-SKI 43
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro biological activity of RU-SKI 43, a small molecule inhibitor targeting the Hedgehog signaling pathway. It details the compound's mechanism of action, summarizes its quantitative effects on various cellular processes, and outlines key experimental protocols for its study.
Core Mechanism of Action: Inhibition of Hedgehog Acyltransferase (Hhat)
This compound is a potent and selective inhibitor of Hedgehog acyltransferase (Hhat).[1][2] Hhat is a crucial enzyme in the Hedgehog (Hh) signaling pathway, belonging to the membrane-bound O-acyltransferase (MBOAT) family.[3] Its primary function is to catalyze the N-terminal palmitoylation of the Sonic Hedgehog (Shh) protein, a post-translational modification essential for Shh's signaling capabilities, secretion, and efficient interaction with its receptor, Patched1 (PTCH1).[4][5][6]
By inhibiting Hhat, this compound prevents Shh palmitoylation, thereby blocking both autocrine and paracrine Hh signaling cascades upstream of the Smoothened (SMO) protein.[3][5] This makes it a valuable tool for investigating Hh-dependent biological processes and a potential therapeutic agent for cancers driven by aberrant Hh signaling, such as certain pancreatic, breast, and lung cancers.[5][6][7]
Kinetic analyses have revealed that this compound acts as an uncompetitive inhibitor with respect to the Shh protein (Ki = 7.4 μM) and as a noncompetitive inhibitor concerning palmitoyl-CoA (Ki = 6.9 μM).[1][2][3][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hhat Inhibitor, this compound - CAS 1043797-53-0 - Calbiochem | 504521 [merckmillipore.com]
The Hedgehog Acyltransferase Inhibitor RU-Ski 43: A Technical Guide to its Interaction with Gli-1 Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and experimental characterization of RU-Ski 43, a potent small-molecule inhibitor of Hedgehog acyltransferase (Hhat). It details the compound's impact on the Hedgehog signaling pathway, with a specific focus on the downstream effector, Gli-1. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the critical signaling pathways involved, intended to serve as a valuable resource for researchers in oncology, developmental biology, and drug discovery.
Introduction: The Hedgehog Signaling Pathway and the Role of Gli-1
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation has been implicated in the pathogenesis of various cancers.[2][3] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO).[1] The activation of SMO leads to a complex intracellular signaling cascade that ultimately culminates in the activation of the Gli family of zinc-finger transcription factors (Gli-1, Gli-2, and Gli-3).[2][4] Gli-1 acts as a transcriptional activator, and its expression is also a target of the Hh pathway, creating a positive feedback loop.[5] Therefore, the activation of Gli-1 is a key indicator of Hh pathway activity.
This compound: A Smoothened-Independent Inhibitor of Hedgehog Signaling
This compound is a cell-permeable dihydrothienopyridinyl-ethanone compound that functions as a potent and selective inhibitor of Hedgehog acyltransferase (Hhat).[6] Hhat is a member of the membrane-bound O-acyltransferase (MBOAT) family and is responsible for the essential N-terminal palmitoylation of Shh.[7] This lipid modification is critical for the proper signaling activity of the Shh ligand.[8]
This compound's mechanism of action is distinct from many other Hedgehog pathway inhibitors that target Smoothened.[6][9] By directly inhibiting Hhat, this compound prevents Shh palmitoylation, thereby blocking both autocrine and paracrine Shh signaling at the level of the ligand.[8][10] This ultimately leads to a reduction in the activation of the downstream transcription factor Gli-1.[6][9]
Cautionary Note on Off-Target Effects
It is crucial for researchers to be aware that some studies have reported off-target cytotoxicity associated with this compound at concentrations used for Hhat inhibition.[11] This toxicity appears to be independent of the Hedgehog pathway.[11] For studies requiring a highly selective chemical probe for Hhat, the related compound RU-SKI 201 has been suggested as a more suitable alternative with fewer off-target effects.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity.
| Parameter | Value | Assay Condition | Reference |
| IC50 (Hhat) | 850 nM | In vitro Hhat inhibition assay | [6][9] |
| Ki (vs. Shh) | 7.4 µM | In vitro kinetics; uncompetitive inhibitor | [6][10] |
| Ki (vs. 125I-iodo-palmitoylCoA) | 6.9 µM | In vitro kinetics; noncompetitive inhibitor | [6][10] |
| Table 1: In Vitro Inhibitory Activity of this compound against Hhat. |
| Cell Line | Concentration | Duration | Effect | Reference |
| AsPC-1 | 10 µM | 72 hours | 40% decrease in Gli-1 levels | [6][13] |
| AsPC-1 & Panc-1 | 10 µM | 6 days | 83% decrease in cell proliferation (AsPC-1) | [6][9] |
| COS-1 (Shh & Hhat transfected) | 10 µM | 30 minutes | ~80% inhibition of alkaline phosphatase production in co-cultured C3H10T1/2 cells | [7] |
| COS-1 | 10 µM | 5 hours | 52% inhibition of ShhN palmitoylation | [7] |
| COS-1 | 20 µM | 5 hours | 80% inhibition of ShhN palmitoylation | [7] |
| NIH 3T3 (Shh transfected) | 10 µM | Not specified | Blocked Gli-luciferase activation | [10] |
| Table 2: Cellular Activity of this compound. |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the interaction of this compound with the Hedgehog pathway and Gli-1 activation.
In Vitro Hhat Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of Hhat.
Protocol:
-
Membrane Preparation: Obtain membranes from cells (e.g., Sf9) overexpressing Hhat.
-
Pre-incubation: Pre-incubate the Hhat-containing membranes with this compound (or DMSO as a control) at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding purified, soluble N-terminal Sonic Hedgehog protein (ShhN) and a radiolabeled palmitoyl-CoA analog (e.g., 125I-iodo-palmitoylCoA).
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific duration.
-
Quenching and Analysis: Stop the reaction and analyze the incorporation of the radiolabel into ShhN using SDS-PAGE and autoradiography.
-
Data Analysis: Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Cell-Based Gli-Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of Gli-1 in a cellular context.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., NIH 3T3 or Shh Light II cells) and co-transfect with a Gli-responsive firefly luciferase reporter plasmid (containing multiple Gli binding sites upstream of the luciferase gene) and a control Renilla luciferase plasmid (for normalization). For autocrine signaling assays, also transfect with a Shh expression plasmid.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control (DMSO).
-
Pathway Activation (for paracrine/exogenous stimulation): For assays not relying on autocrine signaling, stimulate the pathway with conditioned media from Shh-producing cells or with a Smoothened agonist like SAG.
-
Cell Lysis and Luciferase Measurement: After the desired incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in Gli-1 transcriptional activity relative to the control.
Western Blot Analysis for Gli-1 Levels
This method is used to directly assess the impact of this compound on the protein levels of endogenous Gli-1.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., AsPC-1) and treat them with this compound or a vehicle control for the desired time.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for Gli-1. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in Gli-1 protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The canonical Hedgehog signaling pathway leading to Gli-1 activation.
Caption: Mechanism of action of this compound in inhibiting Hhat.
Caption: Experimental workflow for the Gli-luciferase reporter assay.
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Targeting GLI Transcription Factors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hhat Inhibitor, this compound - CAS 1043797-53-0 - Calbiochem | 504521 [merckmillipore.com]
- 8. netascientific.com [netascientific.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for RU-Ski 43 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-Ski 43 is a potent and selective small molecule inhibitor of Hedgehog acyltransferase (Hhat).[1] In the context of pancreatic cancer, where aberrant Sonic Hedgehog (Shh) signaling is a known driver of disease progression, this compound presents a compelling therapeutic strategy.[2][3] Unlike conventional Hedgehog pathway inhibitors that target Smoothened (Smo), this compound acts upstream by preventing the crucial palmitoylation of the Shh ligand, a modification essential for its signaling activity.[2][4] This unique mechanism of action allows it to circumvent potential resistance mechanisms associated with Smo mutations and to impact non-canonical, Smoothened-independent signaling pathways.[1][2]
These application notes provide a comprehensive guide for utilizing this compound in pancreatic cancer cell line models, covering its mechanism of action, key experimental protocols, and expected outcomes.
Mechanism of Action
This compound specifically inhibits Hhat, the enzyme responsible for attaching a palmitate group to the N-terminus of the Shh protein.[2] This lipidation is critical for the proper function and signaling capacity of Shh. By inhibiting Hhat, this compound effectively blocks Shh signaling, leading to the downstream inactivation of the Gli family of transcription factors.[2] In pancreatic cancer cells, this results in the attenuation of Gli-1 activation.[1][2]
Furthermore, this compound has been shown to inhibit key proliferative pathways regulated by Akt and mTOR, contributing to its anti-cancer effects.[1][2] It is important to note that this compound's effects on pancreatic cancer cell proliferation are primarily cytostatic, achieved through the inhibition of these proliferative pathways, rather than through the induction of apoptosis.[2]
Mechanism of this compound Action.
Cell Line Selection
The efficacy of this compound is dependent on the expression of its target, Hhat. Therefore, selecting appropriate pancreatic cancer cell lines is critical for successful experimentation.
-
Hhat-Expressing Cell Lines (Responsive):
-
AsPC-1
-
Panc-1
-
Panc 05.04
-
-
Cell Lines with Low/No Hhat Expression (Non-responsive Control):
-
BxPC-3
-
Hs766t
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on pancreatic cancer cell lines as reported in the literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Hhat inhibition) | 850 nM | In vitro assay | [1] |
| Ki (vs. Shh) | 7.4 µM (uncompetitive) | In vitro assay | [4] |
| Ki (vs. Palmitoyl-CoA) | 6.9 µM (noncompetitive) | In vitro assay | [4] |
| Experimental Endpoint | Cell Line | Concentration | Duration | Result | Reference |
| Cell Proliferation | AsPC-1 | 10 µM | 6 days | 83% decrease | [1] |
| Panc-1 | 10 µM | 6 days | Strong decrease | [1] | |
| Anchorage-Independent Growth | AsPC-1 | 10 µM | - | 80% decrease | [2] |
| Panc-1 | 10 µM | - | 90% decrease | [2] | |
| Gli-1 Levels | AsPC-1 | 10 µM | 72 hours | 40% decrease | [1] |
| Shh Palmitoylation | COS-1 | 10 or 20 µM | 5 hours | Dose-dependent inhibition | [1] |
| Akt Pathway Phosphorylation | - | 10 µM | 48 hours | 47-67% decrease in p-Akt, p-PRAS40, p-Bad, p-GSK-3β | [4] |
| mTOR Pathway Phosphorylation | - | 10 µM | 48 hours | Decrease in p-mTOR and p-S6 | [4] |
Experimental Protocols
Detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer cell lines are provided below.
General Experimental Workflow.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of pancreatic cancer cells, which is an indicator of cell viability.
Materials:
-
Pancreatic cancer cell lines (e.g., AsPC-1, Panc-1, Hs766t)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours). For longer-term assays (e.g., 6 days), replenish the medium with fresh drug every 48 hours.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol is for analyzing the protein expression and phosphorylation status of key components of the Hedgehog and Akt/mTOR signaling pathways.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Recommended Primary Antibodies:
| Target Protein | Recommended Dilution | Source (Example) |
| Shh | 1:1000 | Cell Signaling Tech. #2207 |
| Gli-1 | 1:1000 | Cell Signaling Tech. #2553 |
| p-Akt (Ser473) | 1:1000 | Cell Signaling Tech. #4060 |
| Akt (pan) | 1:1000 | Cell Signaling Tech. #4691 |
| p-mTOR (Ser2448) | 1:1000 | Cell Signaling Tech. #5536 |
| mTOR | 1:1000 | Cell Signaling Tech. #2983 |
| p-S6 (Ser235/236) | 1:2000 | Cell Signaling Tech. #4858 |
| S6 Ribosomal Protein | 1:1000 | Cell Signaling Tech. #2217 |
| β-actin (Loading Control) | 1:5000 | Sigma-Aldrich #A5441 |
Procedure:
-
Plate cells and treat with this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 48 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol is to confirm that this compound does not induce significant apoptosis in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Positive control for apoptosis (e.g., staurosporine)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C.
-
Treat the cells with this compound (e.g., 10 µM), a positive control, or vehicle control.
-
Incubate for the desired time (e.g., 24, 48 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Logical Relationships of this compound's Effects
Logical relationships of this compound's effects.
Troubleshooting
-
No effect on cell viability:
-
Confirm that the cell line used expresses Hhat.
-
Verify the concentration and activity of the this compound compound.
-
Ensure the DMSO concentration in the final culture medium is not exceeding cytotoxic levels (typically <0.5%).
-
-
High background in Western blots:
-
Optimize the blocking conditions (time and blocking agent).
-
Adjust the antibody concentrations.
-
Ensure adequate washing steps.
-
-
Inconsistent results:
-
Maintain consistent cell seeding densities and passage numbers.
-
Ensure proper mixing of reagents.
-
Perform experiments in triplicate to ensure statistical significance.
-
Conclusion
This compound is a valuable research tool for investigating the role of Hhat and Hedgehog signaling in pancreatic cancer. Its distinct mechanism of action provides a unique approach to targeting this critical pathway. By utilizing the appropriate cell line models and the detailed protocols provided in these application notes, researchers can effectively study the cellular and molecular effects of this compound and contribute to the development of novel therapeutic strategies for pancreatic cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hedgehog acyltransferase as a target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog acyltransferase as a target in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RU-Ski 43 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-Ski 43 is a pioneering small molecule inhibitor of Hedgehog acyltransferase (Hhat), an enzyme critical for the palmitoylation and subsequent signaling of the Sonic Hedgehog (Shh) protein.[1][2] Dysregulation of the Hh signaling pathway is implicated in the development of various cancers, making Hhat a compelling therapeutic target.[3][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and protocols for in vitro characterization. A significant challenge for the in vivo application of this compound in mouse models is its very short plasma half-life.[1] This document addresses these limitations and offers general guidance for the preclinical evaluation of Hhat inhibitors.
Mechanism of Action
This compound specifically targets and inhibits Hhat, a multi-pass transmembrane enzyme located in the endoplasmic reticulum. Hhat is responsible for the N-terminal palmitoylation of Shh, a crucial post-translational modification required for its signaling activity.[5] By preventing this lipid modification, this compound effectively blocks both autocrine and paracrine Shh signaling, which can, in turn, inhibit the proliferation of cancer cells dependent on this pathway.[1][3]
Hedgehog Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound in the Hedgehog signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound. It is important to note the very short in vivo half-life, which presents a major challenge for maintaining therapeutic concentrations in animal models.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | 850 nM | - | In vitro Hhat activity assay | [6] |
| Kᵢ (vs. Shh) | 7.4 µM | - | In vitro kinetics, uncompetitive inhibitor | [1] |
| Kᵢ (vs. Palmitoyl-CoA) | 6.9 µM | - | In vitro kinetics, noncompetitive inhibitor | [1] |
| In Vivo Half-life (t₁/₂) | 17 minutes | Mouse | Intravenous (IV) administration | [1] |
Dosage and Administration in Mouse Models: Challenges and Considerations
Furthermore, some studies have indicated that this compound may exhibit off-target cytotoxicity, which could confound the interpretation of in vivo results.[5] Researchers have since focused on developing more stable and selective analogs, such as TDI-3410, which has been formulated for oral delivery and has undergone maximum tolerated dose (MTD) studies.[7]
For researchers committed to evaluating Hhat inhibition in vivo, it is recommended to consider these more advanced analogs. The general workflow for such a study is outlined below.
Hypothetical Workflow for In Vivo Evaluation of an Hhat Inhibitor
Caption: General workflow for preclinical in vivo Hhat inhibitor studies.
Experimental Protocols (In Vitro)
While in vivo protocols for this compound are scarce, the following in vitro assays are well-established for characterizing Hhat inhibitors.
In Vitro Hhat Palmitoylation Assay
This assay measures the enzymatic activity of Hhat in a cell-free system.
Materials:
-
Membrane preparations from cells overexpressing Hhat
-
Recombinant ShhN protein (the N-terminal signaling domain)
-
¹²⁵I-iodo-palmitoyl-CoA (radiolabeled palmitate analog)
-
This compound or other test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl based buffer with detergents)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Pre-incubate the Hhat-containing membranes with various concentrations of this compound (e.g., 0.1 to 50 µM) or DMSO (vehicle control) for 15-30 minutes at room temperature.
-
Initiate the reaction by adding recombinant ShhN and ¹²⁵I-iodo-palmitoyl-CoA.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, palmitoylated ShhN.
-
Quantify the band intensity to determine the extent of inhibition and calculate the IC₅₀.
Cellular Shh Palmitoylation Assay
This assay assesses the ability of an inhibitor to block Shh palmitoylation within a cellular context.
Materials:
-
Cell line (e.g., COS-1 or HEK293)
-
Expression plasmids for Hhat and Shh
-
Transfection reagent
-
This compound or other test compounds
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-Shh, anti-Hhat)
Procedure:
-
Co-transfect cells with plasmids expressing Hhat and Shh.
-
Allow cells to express the proteins for 24-48 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1 to 20 µM) or DMSO for a defined period (e.g., 5 hours).[6]
-
Harvest and lyse the cells.
-
Analyze the cell lysates by Western blot to assess the levels of Shh and Hhat. Inhibition of palmitoylation can sometimes be observed as a shift in the electrophoretic mobility of Shh or by using specific antibodies that recognize the lipidated form.
-
Alternatively, metabolic labeling with a clickable palmitate analog followed by immunoprecipitation and detection can be used for more direct quantification.
Paracrine Shh Signaling Reporter Assay
This assay measures the effect of Hhat inhibition on the ability of Shh-producing cells to activate the Hh pathway in reporter cells.
Materials:
-
Shh-producing cells (e.g., COS-1 cells transfected with Shh and Hhat)
-
Shh-reporter cell line (e.g., C3H10T1/2 cells, which produce alkaline phosphatase in response to Shh)
-
This compound or other test compounds
-
Alkaline phosphatase assay kit
Procedure:
-
Plate the Shh-reporter cells in a multi-well plate.
-
In a separate plate, transfect the Shh-producing cells.
-
After 24 hours, co-culture the Shh-producing cells with the reporter cells.
-
Treat the co-culture with various concentrations of this compound (e.g., 10 µM) or DMSO.[1]
-
Incubate for 48-72 hours.
-
Measure the alkaline phosphatase activity in the cell lysate or culture medium according to the manufacturer's instructions. A reduction in signal indicates inhibition of paracrine Shh signaling.
Conclusion
This compound is a valuable tool for the in vitro study of Hhat and its role in Hedgehog signaling. However, its utility in mouse models is severely limited by its poor pharmacokinetic properties and potential for off-target effects. Researchers aiming to investigate Hhat inhibition in vivo are encouraged to explore more recently developed, stable analogs. The protocols and workflow described herein provide a framework for the characterization of such compounds and for the design of preclinical studies targeting this important cancer pathway.
References
- 1. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HHAT inhibitors and how do they work? [synapse.patsnap.com]
- 5. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mskcc.org [mskcc.org]
Application of RU-SKI 43 in Studying Hedgehog Acyltransferase (Hhat) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedgehog acyltransferase (Hhat) is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the N-terminal palmitoylation of Hedgehog proteins, such as Sonic Hedgehog (Shh).[1][2] This lipid modification is essential for the proper signaling activity of Hh proteins, which play a vital role in embryonic development, tissue homeostasis, and stem cell maintenance.[1][3] Dysregulation of the Hh pathway is implicated in various cancers, making Hhat a compelling therapeutic target.[1][4] RU-SKI 43 is a small molecule inhibitor of Hhat that has been instrumental in elucidating the enzyme's function and its role in Hh signaling.[5][6] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to study Hhat function.
While this compound is a valuable tool, it is important to note that some studies have reported off-target effects and cytotoxicity, particularly at higher concentrations.[7] Therefore, careful dose-response studies and the use of appropriate controls, such as the inactive analogue C-2 or the more selective inhibitor RUSKI-201, are recommended to ensure that the observed effects are specifically due to Hhat inhibition.[5][7]
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Substrate(s) | Assay Type | Reference |
| IC₅₀ | 850 nM | Purified Hhat | In vitro enzyme assay | [8] |
| Kᵢ (vs. Shh) | 7.4 µM | Shh | In vitro enzyme assay | [5][8] |
| Kᵢ (vs. ¹²⁵I-iodo-palmitoyl-CoA) | 6.9 µM | ¹²⁵I-iodo-palmitoyl-CoA | In vitro enzyme assay | [5][8] |
| Inhibition of Shh Palmitoylation in Cells | Dose-dependent | COS-1 cells expressing Shh and Hhat | Cellular metabolic labeling | [5] |
| Inhibition of Paracrine Shh Signaling | Effective at 10 µM | Co-culture of Shh-producing and reporter cells | Cellular reporter assay | [5] |
Signaling Pathway Diagram
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.
References
- 1. What are HHAT inhibitors and how do they work? [synapse.patsnap.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis Following RU-Ski 43 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of RU-Ski 43, a potent and selective inhibitor of Hedgehog acyltransferase (Hhat).[1][2] By inhibiting Hhat, this compound blocks the essential palmitoylation of the Sonic Hedgehog (Shh) signaling protein, thereby disrupting the Hedgehog signaling pathway.[3][4] This pathway is aberrantly activated in various cancers, making this compound a valuable tool for cancer research and drug development.[4][5][6][7]
Mechanism of Action
This compound functions by specifically inhibiting Hhat, the enzyme responsible for attaching a palmitate group to the N-terminus of the Shh protein.[3][8] This lipid modification is critical for the proper signaling activity of Shh.[4][8] Inhibition of Hhat leads to the suppression of both autocrine and paracrine Shh signaling.[3][4] Consequently, the downstream signaling cascade, including the activation of Gli transcription factors, is attenuated.[1][2][3] Furthermore, this compound has been observed to impact other critical cellular pathways, including the PI3K/Akt/mTOR signaling cascade.[1][2]
Data Presentation: Effects of this compound on Protein Expression and Phosphorylation
The following tables summarize the quantitative effects of this compound treatment on key signaling proteins as determined by Western blot analysis in various cancer cell lines.
Table 1: Inhibition of Hedgehog Signaling Pathway Components
| Target Protein | Cell Line | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| Shh Palmitoylation | COS-1 | 10 or 20 | 5 hours | Dose-dependent inhibition | [1] |
| Gli-1 | AsPC-1 | 10 | 72 hours | ~40% decrease in protein levels | [1][2] |
Table 2: Modulation of Akt/mTOR Signaling Pathway Components
| Target Protein | Cell Line | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| p-Akt (Thr307) | Pancreatic Cancer Cells | 10 | 48 hours | 47-67% decrease in phosphorylation | [1][2] |
| p-Akt (Ser473) | Pancreatic Cancer Cells | 10 | 48 hours | 47-67% decrease in phosphorylation | [1][2] |
| p-PRAS40 | Pancreatic Cancer Cells | 10 | 48 hours | 47-67% decrease in phosphorylation | [1][2] |
| p-Bad | Pancreatic Cancer Cells | 10 | 48 hours | 47-67% decrease in phosphorylation | [1][2] |
| p-GSK-3β | Pancreatic Cancer Cells | 10 | 48 hours | 47-67% decrease in phosphorylation | [1][2] |
| p-mTOR | Pancreatic Cancer Cells | 10 | 48 hours | Decreased phosphorylation | [1][2] |
| p-S6 | Pancreatic Cancer Cells | 10 | 48 hours | Decreased phosphorylation | [1][2] |
Table 3: Downregulation of Cancer-Related Proteins
| Target Protein | Cell Line | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| BCL2 | ACHN | Not specified | Not specified | Decreased expression | [5][6][7] |
| MYC | ACHN | Not specified | Not specified | Decreased expression | [5][6][7] |
| CCND1 | ACHN | Not specified | Not specified | Decreased expression | [5][6][7] |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for Western blot analysis.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: Pancreatic (e.g., AsPC-1, Panc-1), renal (e.g., ACHN), or other cancer cell lines with known or suspected Hedgehog pathway activation are suitable.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). A vehicle control (DMSO) should be run in parallel.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 5, 24, 48, 72 hours) based on the specific protein of interest.[1][2]
-
2. Protein Extraction
-
After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies are listed in Table 4.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| Shh | Rabbit | 1:1000 | Cell Signaling Technology | 2207 |
| Gli-1 | Rabbit | 1:1000 | Cell Signaling Technology | 2643 |
| p-Akt (Ser473) | Rabbit | 1:2000 | Cell Signaling Technology | 4060 |
| Akt (pan) | Rabbit | 1:1000 | Cell Signaling Technology | 4691 |
| p-mTOR (Ser2448) | Rabbit | 1:1000 | Cell Signaling Technology | 5536 |
| mTOR | Rabbit | 1:1000 | Cell Signaling Technology | 2983 |
| BCL2 | Mouse | 1:1000 | Santa Cruz Biotechnology | sc-7382 |
| c-Myc | Rabbit | 1:1000 | Cell Signaling Technology | 5605 |
| Cyclin D1 | Rabbit | 1:1000 | Cell Signaling Technology | 2978 |
| GAPDH | Rabbit | 1:1000 | Cell Signaling Technology | 2118 |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich | A5441 |
Note on Off-Target Effects: Researchers should be aware that some studies have reported potential off-target cytotoxic effects of this compound that may be independent of Hhat inhibition.[9] It is therefore advisable to include appropriate controls and complementary assays to validate the specificity of the observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Expression levels of sonic hedgehog pathway genes and their targets are upregulated in early clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RU-SKI 43 in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-SKI 43 is a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (Hhat).[1] Hhat is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the N-terminal palmitoylation of Sonic Hedgehog (Shh) ligand. This modification is essential for both autocrine and paracrine Shh signaling, which is aberrantly activated in various cancers, including pancreatic, breast, and lung cancer.[2] By inhibiting Hhat, this compound blocks the secretion and subsequent signaling activity of Shh, making it a promising candidate for cancer therapy.[3]
These application notes provide an overview of the mechanism of action of this compound, summarize its preclinical activity as a monotherapy, and offer detailed protocols for evaluating its potential in combination with other chemotherapy agents. While published data on specific combinations of this compound with other cytotoxic agents are limited, its unique mechanism of action provides a strong rationale for such investigations.
Mechanism of Action
This compound functions as an uncompetitive inhibitor with respect to the Shh substrate and a noncompetitive inhibitor with respect to palmitoyl-CoA.[1] Its primary mode of action is the inhibition of Hhat, which leads to several downstream effects:
-
Inhibition of Canonical Hedgehog Signaling: By preventing Shh palmitoylation, this compound blocks the activation of the Hh pathway, leading to a decrease in the expression of downstream target genes like Gli-1, which are involved in cell proliferation and survival.[1]
-
Modulation of Non-Canonical Signaling: The inhibition of Hhat by this compound also affects Smoothened-independent, non-canonical Hh signaling.[1]
-
Downregulation of Akt/mTOR Pathway: Treatment with this compound has been shown to decrease the phosphorylation of key proteins in the Akt and mTOR signaling pathways, including Akt, PRAS40, GSK-3β, mTOR, and S6.[1] This suggests a broader impact on cellular metabolism, growth, and survival.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Data (Monotherapy)
This compound has demonstrated anti-cancer activity in various cancer cell lines. The following tables summarize the available quantitative data from preclinical studies.
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| AsPC-1 | Pancreatic | Cell Proliferation | 10 µM (6 days) | 83% decrease | [1] |
| AsPC-1 | Pancreatic | Gli-1 Levels | 10 µM (72 hours) | 40% decrease | [1] |
| AsPC-1 | Pancreatic | Akt/mTOR Pathway | 10µM (48 hours) | 47-67% decrease in phosphorylation | [1] |
| ACHN | Renal Cell Carcinoma | Cell Migration | Not specified | Inhibition of migration | [4] |
| ACHN | Renal Cell Carcinoma | Gene Expression | Not specified | Decreased BCL2, MYC, CCND1 | [4] |
| Parameter | Value | Notes | Reference |
| IC₅₀ (Hhat) | 850 nM | In vitro assay | [1] |
| Kᵢ (vs. Shh) | 7.4 µM | Uncompetitive inhibition | [1] |
| Kᵢ (vs. Palmitoyl-CoA) | 6.9 µM | Noncompetitive inhibition | [1] |
| In vivo half-life (t₁/₂) | 17 min | Mouse plasma, IV administration | [3] |
Note: Some studies have indicated that this compound may exhibit off-target cytotoxicity that is independent of Hhat inhibition.[5][6] Researchers should consider including appropriate controls to validate the on-target effects in their experiments.
Rationale for Combination Therapies
The mechanism of this compound provides a strong basis for exploring its efficacy in combination with other anti-cancer agents:
-
With Smoothened (SMO) Inhibitors (e.g., Vismodegib, Sonidegib): A dual blockade of the Hedgehog pathway at two different points—ligand production (Hhat) and signal transduction (SMO)—could lead to a more profound and durable response. This combination could potentially overcome resistance mechanisms associated with SMO inhibitors.
-
With Akt/mTOR Pathway Inhibitors: Given that this compound already suppresses the Akt/mTOR pathway, combining it with targeted inhibitors of this pathway could result in synergistic effects on cell growth and survival.
-
With Standard Cytotoxic Chemotherapy (e.g., Gemcitabine, Paclitaxel): By targeting the cancer stem cell populations that are often dependent on Hh signaling, this compound may sensitize tumors to traditional chemotherapy agents that target rapidly dividing cells.
-
With Inhibitors of Downstream Hh Targets: Combining this compound with agents that target proteins encoded by Hh target genes, such as cyclin D1 (CCND1) or BCL2, could enhance the apoptotic response.[4]
Experimental Protocols for Evaluating Combination Therapies
The following are detailed protocols designed to assess the potential synergistic, additive, or antagonistic effects of this compound when combined with another chemotherapy agent.
Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay
This protocol determines the cytotoxic effects of this compound in combination with another agent (Agent X) and calculates a Combination Index (CI) to quantify the interaction.
Caption: Workflow for in vitro synergy assessment.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., AsPC-1, ACHN) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and the second chemotherapy agent (Agent X) in a suitable solvent (e.g., DMSO).
-
Single Agent Titration: In separate wells, treat cells with a range of concentrations of this compound alone and Agent X alone to determine the IC₅₀ value for each drug.
-
Combination Treatment: Treat cells with combinations of this compound and Agent X. A common method is the constant ratio design, where the drugs are combined at a fixed ratio of their IC₅₀ values (e.g., 1:1, 1:2, 2:1).
-
Incubation: Incubate the treated plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assay: Perform a cell viability assay such as the Sulforhodamine B (SRB) assay.
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain with 0.4% SRB solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
-
Data Acquisition: Read the absorbance at 510 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of viable cells for each treatment relative to the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol quantifies the induction of apoptosis by the drug combination.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Agent X, and the combination at their respective IC₅₀ concentrations (or a synergistic concentration identified in Protocol 1) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the combination treatment compared to single agents.
Protocol 3: In Vivo Xenograft Model Evaluation
This protocol assesses the efficacy of the combination therapy in a preclinical animal model. Due to the short half-life of this compound, consider the use of an optimized derivative or a delivery system that allows for sustained exposure if available.
Caption: Workflow for in vivo xenograft studies.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Agent X
-
Group 4: this compound + Agent X
-
-
Treatment Administration: Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor animal body weight as a measure of general toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a defined duration.
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Compare the TGI of the combination group to the single-agent groups to assess for enhanced efficacy.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for Gli-1 or p-Akt) to confirm target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mskcc.org [mskcc.org]
- 3. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and RU-SKI 43 Treatment for Hhat Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedgehog acyltransferase (Hhat) is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the N-terminal palmitoylation of Hedgehog proteins. This modification is essential for their signaling activity. Dysregulation of the Hh pathway is implicated in various developmental disorders and cancers, making Hhat an attractive therapeutic target. This document provides a detailed comparison of two common methods for inhibiting Hhat function: lentiviral short hairpin RNA (shRNA) knockdown and treatment with the small molecule inhibitor RU-SKI 43. We also discuss a more specific analog, RU-SKI-201, which addresses some of the limitations of this compound.
Data Presentation
Table 1: Comparison of Lentiviral shRNA Knockdown and Small Molecule Inhibitors for Hhat Targeting
| Feature | Lentiviral shRNA Knockdown of Hhat | This compound Treatment | RU-SKI-201 Treatment |
| Mechanism of Action | Post-transcriptional gene silencing by mRNA degradation. | Direct enzymatic inhibition of Hhat. | Direct enzymatic inhibition of Hhat. |
| Specificity | Can have off-target effects through miRNA-like activity.[1][2][3] | Known to have significant off-target cytotoxicity.[4] | Demonstrated high specificity for Hhat with minimal off-target effects.[4] |
| Duration of Effect | Stable, long-term knockdown in transduced cells and their progeny.[5] | Transient, dependent on compound concentration and half-life. | Transient, dependent on compound concentration and half-life. |
| Delivery Method | Lentiviral transduction.[4][6][7][8][9] | Addition to cell culture medium. | Addition to cell culture medium. |
| Ease of Use | Technically more complex, involving virus production and cell transduction.[4][6][7][8][9] | Simple addition to cell culture. | Simple addition to cell culture. |
| Reversibility | Essentially irreversible in stably transduced cells.[5] | Reversible upon removal of the compound. | Reversible upon removal of the compound. |
Table 2: Quantitative Data for Hhat Small Molecule Inhibitors
| Compound | Target | IC50 | Cell Line Examples and Notes |
| This compound | Hhat | 850 nM (in vitro)[10][11] | AsPC-1, Panc-1, COS-1.[10][12] Note: Exhibits significant off-target cytotoxicity, with an EC50 for cytotoxicity in Shh-Light2 cells of 11 ± 2.5 μM.[4] |
| RU-SKI-201 | Hhat | 0.20 µM (in vitro) | Shh-Light2 (IC50 = 0.73 ± 0.09 μM), H520 (IC50 = 4.8 ± 0.60 μM), Panc-1 (IC50 = 7.8 ± 1.3 μM), MCF-7 (IC50 = 8.5 ± 0.65 μM).[4] No observed cytotoxicity at concentrations >25 μM in Shh-Light2 cells.[4] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of Hhat
This protocol outlines the steps for producing lentiviral particles carrying an shRNA targeting Hhat and subsequently transducing a target cancer cell line.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
pLKO.1 vector containing shRNA sequence targeting Hhat
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Target cancer cell line (e.g., pancreatic, breast cancer cell line)
-
Complete cell culture medium
-
Polybrene
-
Puromycin (for selection)
-
Western blot reagents
-
qRT-PCR reagents
Procedure:
Part A: Lentivirus Production
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.[7]
-
Transfection:
-
In a sterile tube, mix the Hhat-shRNA-pLKO.1 vector, psPAX2, and pMD2.G packaging plasmids.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes.[9]
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
After 12-16 hours, replace the medium with fresh complete medium.
-
Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.[6]
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used immediately or stored at -80°C.
-
Part B: Cell Transduction
-
Cell Seeding: The day before transduction, seed the target cancer cells in a 6-well plate to reach 50% confluency at the time of transduction.[8]
-
Transduction:
-
Thaw the lentiviral supernatant on ice.
-
Remove the medium from the target cells and replace it with fresh medium containing Polybrene (final concentration 4-8 µg/mL).[6]
-
Add the desired amount of viral supernatant to the cells.
-
Incubate for 18-24 hours.
-
-
Selection:
-
Replace the virus-containing medium with fresh medium.
-
After 24 hours, add puromycin to the medium at a pre-determined concentration to select for transduced cells.
-
Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days.[13]
-
-
Verification of Knockdown:
-
Expand the puromycin-resistant cells.
-
Protocol 2: this compound / RU-SKI-201 Treatment
This protocol describes the in vitro treatment of cancer cell lines with this compound or the more specific analog, RU-SKI-201.
Materials:
-
Target cancer cell line (e.g., Panc-1, MCF-7)
-
Complete cell culture medium
-
This compound or RU-SKI-201 (dissolved in a suitable solvent like DMSO)
-
Assay reagents for downstream analysis (e.g., cell viability assay kit, Hedgehog signaling reporter assay reagents)
Procedure:
-
Cell Seeding: Seed the target cells in a suitable plate format (e.g., 96-well plate for viability assays) at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound or RU-SKI-201 in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations. Include a vehicle control (DMSO alone).
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the different concentrations of the inhibitor or vehicle control.
-
For this compound, concentrations can range from 1-20 µM, keeping in mind its off-target cytotoxicity.[10] For RU-SKI-201, a range of 1-10 µM is a reasonable starting point for inhibiting Hh signaling.[4]
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the assay.
-
Downstream Analysis:
-
Cell Viability: Assess cell viability using an appropriate method (e.g., MTS, CellTiter-Glo).
-
Hedgehog Signaling Activity: Measure the activity of the Hedgehog pathway using a Gli-responsive luciferase reporter assay.[12]
-
Protein Palmitoylation: Analyze the palmitoylation status of Sonic Hedgehog (Shh) protein via metabolic labeling with a clickable palmitic acid analog followed by immunoprecipitation and detection.[4]
-
Mandatory Visualization
Caption: The canonical Hedgehog signaling pathway, highlighting the role of Hhat.
Caption: Experimental workflows for Hhat inhibition.
Caption: Mechanisms of Hhat inhibition by shRNA and small molecules.
References
- 1. pnas.org [pnas.org]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. comparative-assessment-of-sirna-and-shrna-off-target-effects-what-is-slowing-clinical-development - Ask this paper | Bohrium [bohrium.com]
- 4. Lentiviral short hairpin RNA (shRNA) production and cell transduction [bio-protocol.org]
- 5. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 6. Lentivirus production and cell transduction [bio-protocol.org]
- 7. mdanderson.org [mdanderson.org]
- 8. origene.com [origene.com]
- 9. hollingscancercenter.org [hollingscancercenter.org]
- 10. Molecular Mechanisms Involving the Sonic Hedgehog Pathway in Lung Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 14. licorbio.com [licorbio.com]
- 15. researchgate.net [researchgate.net]
- 16. licorbio.com [licorbio.com]
- 17. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 18. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Utilizing RU-Ski 43 for the Investigation of Cancer Stem Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and resistance to conventional therapies. The Sonic Hedgehog (Shh) signaling pathway is a critical regulator of embryonic development and has been implicated in the maintenance and survival of CSCs in various cancers. RU-Ski 43 is a potent and selective small molecule inhibitor of Hedgehog acyltransferase (Hhat). Hhat is an enzyme essential for the palmitoylation of the Shh ligand, a post-translational modification crucial for its signaling activity. By inhibiting Hhat, this compound effectively suppresses Shh signaling, making it a valuable tool for studying the role of this pathway in cancer stem cell biology and for evaluating Hhat as a potential therapeutic target.[1][2]
These application notes provide a comprehensive overview of the use of this compound in cancer stem cell research, including its mechanism of action, protocols for key experiments, and a summary of its observed effects on cancer cells.
Mechanism of Action
This compound targets Hedgehog acyltransferase (Hhat), a key enzyme in the Sonic Hedgehog signaling pathway. Hhat is responsible for the N-palmitoylation of the Shh protein, a critical lipid modification that is essential for its secretion, multimerization, and signaling activity. By inhibiting Hhat, this compound prevents the palmitoylation of Shh, leading to the suppression of both Shh production and signaling. This blockade of the Shh pathway can, in turn, affect downstream cellular processes that are crucial for cancer stem cell survival and self-renewal, including the potential regulation of pluripotency-associated transcription factors such as Nanog, Oct4, and Sox2.[3][4][5]
It is important to note that some studies have reported off-target cytotoxic effects of this compound at higher concentrations, which may be independent of its Hhat inhibitory activity. Researchers should therefore include appropriate controls to distinguish between on-target and off-target effects in their experiments.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from available studies. It is important to note that specific quantitative data on the direct effects of this compound on cancer stem cell populations (e.g., percentage reduction of CSC markers, tumorsphere formation efficiency) is limited in the current literature. The data presented here is primarily from studies on bulk cancer cell populations.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Concentration | Effect | Citation(s) |
| Hhat Inhibition (IC50) | Recombinant Hhat | 850 nM | Potent and selective inhibition of Hhat enzyme activity. | [6][7] |
| Cell Proliferation | AsPC-1 (Pancreatic) | 10 µM | 83% decrease in cell proliferation over 6 days. | [6] |
| Panc-1 (Pancreatic) | 10 µM | Significant decrease in cell proliferation. | [6] | |
| Gli-1 Levels | AsPC-1 (Pancreatic) | 10 µM | 40% decrease in the downstream effector Gli-1 after 72 hours. | [6][7] |
| Cytotoxicity (EC50) | Panc-1 (Pancreatic) | 7.4 µM | Off-target cytotoxicity observed. | |
| MCF-7 (Breast) | 13 µM | Off-target cytotoxicity observed. | ||
| Downstream Signaling | Pancreatic Cancer Cells | 10 µM | Decreased phosphorylation of Akt, mTOR, and S6. | [6][7] |
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hedgehog signalling is essential for maintenance of cancer stem cells in myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hedgehog signaling depresses self-renewal of pancreatic cancer stem cells and reverses chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pluripotency transcription factors and cancer stem cells: small genes make a big difference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Sonic Hedgehog Pathway Is Essential for Maintenance of Cancer Stem-Like Cells in Human Gastric Cancer | PLOS One [journals.plos.org]
Troubleshooting & Optimization
RU-Ski 43 In Vitro Cytotoxicity Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RU-Ski 43 in in vitro cytotoxicity experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.
Q1: My cytotoxicity assay with this compound is showing inconsistent or non-reproducible results. What are the potential causes?
A1: Inconsistent results in cytotoxicity assays can arise from several factors. Here are some common areas to troubleshoot:
-
Cell-Based Issues:
-
Cell Density: Inconsistent cell seeding density is a primary source of variability. Ensure a homogenous single-cell suspension before plating and verify cell counts for each experiment. High cell density can lead to nutrient depletion and changes in cell proliferation rates, while low density can result in poor growth and increased susceptibility to stress.[1]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to cytotoxic agents.
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular metabolism and response to treatments. Regularly test your cell cultures for mycoplasma contamination.
-
-
Compound-Related Issues:
-
Solubility: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Precipitated compound will lead to inaccurate dosing.
-
Stock Solution Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Assay-Specific Issues:
-
Incubation Time: The duration of exposure to this compound can significantly impact cytotoxicity. Optimize the incubation time for your specific cell line and experimental goals.
-
Assay Choice: The type of cytotoxicity assay used can influence the results. For example, MTT and XTT assays measure metabolic activity, which can be affected by factors other than cell death. Assays that measure membrane integrity, such as LDH release or trypan blue exclusion, may provide a more direct measure of cytotoxicity.
-
Q2: I am observing lower-than-expected cytotoxicity with this compound in my cancer cell line. What could be the reason?
A2: Several factors can contribute to lower-than-expected cytotoxicity:
-
On-Target Mechanism: this compound's primary mechanism of action is the inhibition of Hedgehog acyltransferase (Hhat), which is involved in the Sonic Hedgehog (Shh) signaling pathway.[2] If your cell line does not rely on this pathway for survival and proliferation, the on-target effect of this compound may not induce significant cytotoxicity.
-
Off-Target Effects: While this compound is a potent Hhat inhibitor, it is also known to exhibit off-target cytotoxicity.[3] However, the sensitivity to these off-target effects can vary between cell lines.
-
Drug Concentration and Exposure Time: The concentration range and duration of treatment may be insufficient to induce a cytotoxic response in your specific cell line. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Line Resistance: The cancer cell line you are using may have intrinsic or acquired resistance mechanisms that counteract the effects of this compound.
Q3: How can I differentiate between the on-target (Hhat inhibition) and off-target cytotoxic effects of this compound in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are some experimental strategies:
-
Use a More Selective Hhat Inhibitor: Compare the cytotoxic effects of this compound with a more selective Hhat inhibitor, such as RUSKI-201.[3] If RUSKI-201 shows significantly lower cytotoxicity at concentrations that inhibit Hhat, it suggests that the cytotoxicity of this compound is at least partially due to off-target effects.[3]
-
Rescue Experiments: Attempt to rescue the cytotoxic phenotype by manipulating the downstream signaling pathways. For example, if the cytotoxicity is on-target, it might be rescued by activating the Hedgehog pathway downstream of Hhat.
-
Hhat Overexpression: Overexpression of Hhat in your target cells may counteract the inhibitory effect of this compound, providing evidence for on-target activity.
-
Downstream Pathway Analysis: Analyze the phosphorylation status of key proteins in the Akt and mTOR pathways, which are known to be affected by this compound.[2] This can help confirm the engagement of the expected signaling cascades.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| AsPC-1 | Pancreatic | Cell Proliferation | % Inhibition (at 10 µM) | 83% | [2] |
| Panc-1 | Pancreatic | Cell Viability | EC50 | 7.4 ± 0.49 µM | [3] |
| MCF-7 | Breast | Cell Viability | EC50 | 13 ± 0.27 µM | [3] |
| Shh-Light2 | - | Cell Viability | EC50 | 11 ± 2.5 µM | [3] |
Table 2: Inhibitory Activity of this compound
| Target | Assay | Endpoint | Value | Reference |
| Hhat | Enzyme Activity | IC50 | 850 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for key in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth or inhibition relative to the control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer provided in the kit.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Hhat, affecting Hedgehog and Akt/mTOR pathways, and has off-target effects.
References
- 1. Hedgehog acyltransferase as a target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RU-SKI 43 Concentration for Hhat Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on using RU-SKI 43, a potent and selective inhibitor of Hedgehog acyltransferase (Hhat). Here you will find troubleshooting advice and frequently asked questions to help optimize your experiments and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Hedgehog acyltransferase (Hhat) with an IC50 of 850 nM.[1][2][3] Hhat is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the palmitoylation of the Sonic Hedgehog (Shh) protein. This lipid modification is essential for Shh signaling. This compound acts as an uncompetitive inhibitor with respect to Shh and a noncompetitive inhibitor with respect to palmitoyl-CoA, effectively blocking Shh palmitoylation and subsequent downstream signaling.[1][4]
Q2: What is the recommended concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. However, a general starting range is 10-20 µM for in vitro and cellular assays.[1][5] For instance, a concentration of 10 µM has been shown to decrease cell proliferation in AsPC-1 and Panc-1 cells over 6 days and reduce Gli-1 levels in AsPC-1 cells after 72 hours.[1][2] Dose-dependent inhibition of Shh palmitoylation has been observed at 10 and 20 µM after just 5 hours.[1][2]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For stock solutions, it is soluble in DMSO up to 100 mM.[5] It is recommended to store the solid compound in a dry, dark place at -20°C for up to a year.[5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q4: Are there known off-target effects of this compound?
Yes, a critical consideration when using this compound is its potential for off-target cytotoxicity at concentrations relevant for Hhat inhibition.[6] This can mask the specific effects of Hhat inhibition.[6] Studies have shown that this compound can inhibit signaling independently of Hhat and that this effect cannot be rescued by downstream activation of the Hh pathway.[6] It has also been observed to reduce Wnt signaling through an off-target mechanism.[6] Researchers should be cautious when interpreting results and consider using appropriate controls.
Q5: Is there a more selective alternative to this compound?
For researchers encountering issues with off-target effects, RU-SKI 201 (also known as IMP-1575) has been identified as a more selective chemical probe for Hhat.[6][7] RU-SKI 201 shows no off-target cytotoxicity at effective concentrations and specifically inhibits Hhat in cells.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death not correlated with Hh pathway inhibition. | This compound exhibits off-target cytotoxicity.[6] | - Perform a dose-response curve to determine the optimal concentration with the least toxicity. - Use a positive control for Hh pathway inhibition that is not cytotoxic (if available). - Consider using a more selective Hhat inhibitor like RU-SKI 201/IMP-1575.[6][7] - Include a negative control compound structurally related to this compound but inactive against Hhat. |
| Inconsistent or no inhibition of Hh signaling. | - Suboptimal concentration of this compound. - Insufficient incubation time. - Issues with compound stability or preparation. - Cell line is not responsive to Hh pathway inhibition at the ligand level. | - Titrate this compound concentration (e.g., 5, 10, 20, 40 µM). - Increase incubation time based on the specific assay (e.g., for proliferation assays, up to 6 days with replenishment of the compound).[1][2] - Prepare fresh stock solutions of this compound. - Confirm that your cell model has an active, ligand-dependent Hh pathway. |
| Difficulty interpreting results due to potential off-target effects. | This compound can affect other signaling pathways, such as Akt/mTOR and Wnt signaling.[1][6] | - Use downstream readouts of the Hh pathway that are less likely to be affected by off-target effects (e.g., Gli1/2 expression). - Perform rescue experiments by activating the Hh pathway downstream of Hhat (e.g., using a Smoothened agonist like SAG). This compound's inhibitory effect should not be rescued by SAG if it is acting on-target.[4] - Profile the effects of this compound on other relevant signaling pathways in your cell model. |
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (Hhat) | 850 nM | In vitro Hhat assay | [1][2][3] |
| Ki (vs. Shh) | 7.4 µM (uncompetitive) | In vitro kinetics assay | [1][4] |
| Ki (vs. palmitoyl-CoA) | 6.9 µM (noncompetitive) | In vitro kinetics assay | [1][4] |
| Effective Concentration | 10 - 20 µM | Cellular assays | [1][5] |
| Cell Proliferation Inhibition | 83% decrease at 10 µM (6 days) | AsPC-1 pancreatic cancer cells | [1][2] |
| Shh Palmitoylation Inhibition | Dose-dependent at 10 & 20 µM (5 hours) | COS-1 cells expressing HA-Hhat and Shh | [1][2] |
| Gli-1 Level Reduction | 40% decrease at 10 µM (72 hours) | AsPC-1 cells | [1][2] |
| Akt/mTOR Pathway Inhibition | 47-67% decrease in phosphorylation of Akt pathway proteins at 10 µM (48 hours) | AsPC-1 cells | [1] |
Experimental Protocols
1. Cell-Based Shh Palmitoylation Assay
This protocol is a generalized procedure based on methods described in the literature.[1][4]
-
Cell Culture: Culture COS-1 cells (or another suitable cell line) and transfect with plasmids expressing HA-tagged Hhat and Shh.
-
Compound Treatment: 24-48 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 or 20 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 5 hours.
-
Metabolic Labeling (Optional, for direct detection): For the last 4 hours of incubation, add a radiolabeled palmitate analog (e.g., ¹²⁵I-iodo-palmitate) to the medium.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Immunoprecipitation: Immunoprecipitate Shh from the cell lysates using an anti-Shh antibody.
-
Analysis: Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography (if using a radiolabel) or by Western blot to assess the level of Shh. A decrease in the signal corresponding to palmitoylated Shh in the this compound-treated samples indicates inhibition.
2. Cell Proliferation Assay
This protocol is based on experiments performed on pancreatic cancer cell lines.[1][2]
-
Cell Seeding: Seed AsPC-1 or Panc-1 cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with 10 µM this compound or DMSO.
-
Long-term Incubation: Incubate the cells for 6 days. Replenish the medium with fresh compound every 48 hours.
-
Viability Measurement: After 6 days, assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo assay.
-
Data Analysis: Normalize the results to the DMSO-treated control cells to determine the percentage of proliferation inhibition.
Mandatory Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Hhat.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allgenbio.com [allgenbio.com]
- 6. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of inhibitors of hedgehog acyltransferase [spiral.imperial.ac.uk]
How to minimize off-target effects of RU-Ski 43
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of RU-Ski 43 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of this compound?
This compound is a potent and selective inhibitor of Hedgehog acyltransferase (Hhat), with an IC50 of 850 nM.[1][2][3] Its primary on-target effect is the inhibition of Sonic Hedgehog (Shh) palmitoylation, a crucial step in the Hedgehog signaling pathway.[4][5][6] This inhibition leads to a reduction in Gli-1 activation and downstream signaling.[1][4]
However, this compound is also known to exhibit significant off-target effects, most notably cytotoxicity that is independent of its action on Hhat and the canonical Hedgehog signaling pathway.[7] This off-target cytotoxicity can mask the effects of Hhat inhibition, and therefore, results from cellular assays using this compound should be interpreted with caution.[7] Additionally, this compound has been shown to decrease the activity of the Akt and mTOR signaling pathways and may have a minor inhibitory effect on the Wnt signaling pathway.[1][3][7]
Q2: How can I determine if the observed effects in my experiment are due to on-target Hhat inhibition or off-target effects of this compound?
To differentiate between on-target and off-target effects, it is crucial to include appropriate controls and perform validation experiments. Here are several strategies:
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Rescue Experiments: Attempt to rescue the observed phenotype by introducing a component downstream of Hhat. For example, if this compound inhibits cell proliferation, determine if this effect can be reversed by treatment with a Smoothened (SMO) agonist like SAG.[4] If the effect is not rescued, it is likely an off-target effect.
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Use a More Selective Inhibitor: Compare the effects of this compound with a more selective Hhat inhibitor, such as RU-Ski 201.[7] RU-Ski 201 has been shown to have no off-target cytotoxicity, making it a better chemical probe for cellular studies.[7]
-
Hhat Overexpression: Overexpression of Hhat in your cells may reverse the inhibitory effects of this compound, providing evidence for on-target activity.[4]
-
Control Compounds: Include structurally related but inactive compounds, such as C-1 and C-2, as negative controls to ensure the observed effects are specific to this compound's inhibitory action.[4]
Q3: My cell viability is significantly decreased after treatment with this compound. How can I confirm if this is due to Hhat inhibition or off-target cytotoxicity?
Significant cytotoxicity is a known off-target effect of this compound.[7] To investigate this in your cell line:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which this compound induces cytotoxicity. Compare this with the concentration required for Hhat inhibition.
-
Downstream Pathway Analysis: Assess the activation of the Hedgehog pathway at concentrations that cause cytotoxicity. If the pathway is not significantly inhibited at these concentrations, the cytotoxicity is likely an off-target effect.
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Rescue with SMO Agonist: As mentioned in Q2, treat cells with a SMO agonist (e.g., SAG) in the presence of this compound. If the cytotoxic effect persists, it is independent of the canonical Hedgehog pathway.[7]
-
Compare with RU-Ski 201: Test the effect of RU-Ski 201 on cell viability. This compound has been shown to lack the off-target cytotoxicity of this compound.[7]
Q4: I am observing changes in the Akt/mTOR pathway. Is this a known off-target effect of this compound?
Yes, this compound has been reported to decrease the phosphorylation of several key proteins in the Akt and mTOR signaling pathways.[1][3] This includes Akt (at both Thr308 and Ser473), PRAS40, Bad, GSK-3β, mTOR, and S6.[1][3] Therefore, any observed effects on these pathways should be considered potential off-target effects and interpreted accordingly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High level of cell death not correlated with Hedgehog pathway inhibition. | Off-target cytotoxicity of this compound.[7] | 1. Perform a dose-response curve to find the lowest effective concentration. 2. Use the more selective Hhat inhibitor, RU-Ski 201, as a control.[7] 3. Conduct a rescue experiment with a SMO agonist (e.g., SAG).[4][7] |
| Inconsistent results between experiments. | This compound instability or degradation. | 1. Prepare fresh stock solutions of this compound in DMSO for each experiment. 2. Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles. |
| Observed phenotype cannot be rescued by downstream activation of the Hedgehog pathway. | The phenotype is likely due to an off-target effect.[7] | 1. Investigate other signaling pathways known to be affected by this compound (e.g., Akt/mTOR).[1][3] 2. Use orthogonal approaches to validate the role of Hhat in the observed phenotype (e.g., siRNA/shRNA knockdown of Hhat). |
| Difficulty in dissolving this compound. | Improper solvent or concentration. | This compound is soluble in DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Target | Reference |
| IC50 | 850 nM | Hhat | [1][2][3] |
| Ki (uncompetitive with Shh) | 7.4 µM | Hhat | [1][4] |
| Ki (noncompetitive with palmitoyl-CoA) | 6.9 µM | Hhat | [1][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| AsPC-1, Panc-1 | 10 µM | 6 days | 83% decrease in cell proliferation (AsPC-1) | [1][2][3] |
| COS-1 | 10 or 20 µM | 5 hours | Dose-dependent inhibition of Shh palmitoylation | [1][2] |
| AsPC-1 | 10 µM | 72 hours | 40% decrease in Gli-1 levels | [1] |
| AsPC-1 | 10 µM | 48 hours | 47-67% decrease in phosphorylation of Akt, PRAS40, Bad, GSK-3β, mTOR, and S6 | [1][3] |
Experimental Protocols
Protocol 1: Shh Palmitoylation Assay
This protocol is adapted from studies demonstrating this compound's inhibition of Shh palmitoylation.[2][4]
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Cell Culture: Culture COS-1 cells expressing both HA-tagged Hhat and Shh.
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Treatment: Treat cells with this compound (e.g., 10 µM and 20 µM) or vehicle (DMSO) for 5 hours.
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Metabolic Labeling: Add a radioactive palmitate analog (e.g., ¹²⁵I-iodo-palmitate) to the culture medium and incubate for 4 hours.
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Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
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Immunoprecipitation: Immunoprecipitate Shh from the cell lysates using an anti-Shh antibody.
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SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and expose to an autoradiography film to visualize the incorporation of the radioactive palmitate.
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Western Blot: Perform a western blot on the same membrane using an anti-Shh antibody to determine the total amount of Shh protein.
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Quantification: Quantify the radioactive signal and normalize it to the total Shh protein level to determine the extent of palmitoylation inhibition.
Protocol 2: Gli-Luciferase Reporter Assay
This protocol is designed to measure the activity of the Hedgehog signaling pathway.[4]
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Cell Transfection: Co-transfect NIH 3T3 cells with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase plasmid (as a transfection control).
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Treatment: Treat the transfected cells with this compound (e.g., 10 µM), a positive control inhibitor (e.g., LDE225 at 10 µM), or vehicle (DMSO) for 24 hours.
-
Lysis: Lyse the cells using a dual-luciferase reporter assay lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample. Normalize this ratio to the vehicle-treated control to determine the relative Gli activity.
Visualizations
Caption: On-target effect of this compound on the Hedgehog signaling pathway.
Caption: Known off-target effects of this compound.
Caption: Workflow to distinguish on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hhat Inhibitor, this compound - CAS 1043797-53-0 - Calbiochem | 504521 [merckmillipore.com]
- 7. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with RU-Ski 43 treatment
Welcome to the technical support center for RU-Ski 43. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Hedgehog acyltransferase (Hhat).[1] Hhat is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the palmitoylation of the Sonic Hedgehog (Shh) protein. This lipid modification is essential for Shh signaling. By inhibiting Hhat, this compound blocks Shh palmitoylation, thereby inhibiting both autocrine and paracrine Hedgehog signaling.[2]
Q2: What is the reported IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for Hhat is approximately 850 nM.[1]
Q3: Is this compound specific to Hhat?
While this compound is a potent Hhat inhibitor, studies have shown that it can exhibit off-target effects, particularly at higher concentrations. It has been demonstrated to have cytotoxic effects independent of Hhat inhibition and can also impact other signaling pathways such as Akt/mTOR and Wnt.[1][3]
Q4: What are the known off-target effects of this compound?
The most well-documented off-target effects of this compound are:
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Cytotoxicity: It can induce cell death in a manner that is not dependent on Hedgehog signaling.[3]
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Inhibition of the Akt/mTOR pathway: this compound has been shown to decrease the phosphorylation of key proteins in the Akt/mTOR signaling cascade.[1]
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Modulation of the Wnt signaling pathway: Evidence suggests that this compound can inhibit Wnt signaling through an off-target mechanism.[3]
Troubleshooting Guides
Unexpected Result 1: Significant Cell Death Observed at Concentrations Intended to Inhibit Hedgehog Signaling
Question: I am observing high levels of cytotoxicity in my cell line after treatment with this compound at concentrations where I expect to see specific inhibition of the Hedgehog pathway. Is this normal?
Answer: This is a known phenomenon. This compound can induce off-target cytotoxicity that is independent of its inhibitory effect on Hhat.[3] This toxicity can mask the specific effects on Hedgehog signaling.
Troubleshooting Steps:
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Determine the Cytotoxic EC50: Perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for cytotoxicity in your specific cell line. This will help you identify a concentration range where you can potentially see Hhat inhibition without significant cell death.
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Include Proper Controls:
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Positive Control for Hh Pathway Inhibition: Use a well-characterized Hedgehog pathway inhibitor that acts downstream of Hhat, such as a Smoothened (Smo) antagonist (e.g., cyclopamine or GDC-0449), to confirm that your cells are responsive to Hh pathway inhibition.
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Negative Control Compound: If available, use a structurally related but inactive compound to ensure the observed effects are not due to the chemical scaffold.
-
-
Rescue Experiment: To confirm if the cytotoxicity is off-target, try to rescue the phenotype by activating the Hedgehog pathway downstream of Hhat. For example, treat the cells with a Smoothened agonist (e.g., SAG) in the presence of this compound. If the cytotoxicity persists, it is likely an off-target effect.[2]
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Monitor Apoptosis Markers: To confirm that the observed cell death is due to apoptosis, you can perform Western blotting for cleaved caspase-3 or a TUNEL assay.
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Consider an Alternative Inhibitor: If off-target cytotoxicity is a persistent issue, consider using an alternative Hhat inhibitor, such as RUSKI-201, which has been reported to have less off-target cytotoxicity.[3]
Unexpected Result 2: Inhibition of Akt/mTOR Pathway Observed
Question: My Western blot results show a decrease in the phosphorylation of Akt and mTOR pathway components after this compound treatment. Is this expected?
Answer: Yes, this is a known off-target effect of this compound. It has been reported to decrease the phosphorylation of Akt (at both Thr308 and Ser473), as well as downstream targets like mTOR and S6 ribosomal protein.[1]
Troubleshooting Steps:
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Confirm with Multiple Pathway Members: To verify this off-target effect, analyze the phosphorylation status of several key proteins in the Akt/mTOR pathway, including:
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p-Akt (Ser473)
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p-Akt (Thr308)
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p-mTOR (Ser2448)
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p-S6 Ribosomal Protein (Ser235/236)
-
-
Dose-Response Analysis: Perform a dose-response experiment with this compound to see if the inhibition of the Akt/mTOR pathway correlates with the concentration range where you observe your primary phenotype.
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Compare with a Specific Akt/mTOR Inhibitor: Use a known Akt or mTOR inhibitor as a positive control to compare the magnitude and pattern of pathway inhibition. This will help you contextualize the off-target effect of this compound.
Unexpected Result 3: Unexpected Changes in Wnt Signaling Readouts
Question: I am using a Wnt reporter assay and see a decrease in signaling after this compound treatment. Is this compound known to inhibit the Wnt pathway?
Answer: Yes, this compound has been shown to inhibit Wnt signaling through an off-target mechanism.[3] It is important to note that this is not due to the inhibition of Porcupine (Porcn), the acyltransferase for Wnt proteins.[2]
Troubleshooting Steps:
-
Confirm with a Wnt-Specific Reporter: Use a well-validated Wnt/β-catenin reporter assay (e.g., TOP/FOP Flash) to confirm the inhibitory effect.
-
Analyze β-catenin Levels: Perform a Western blot to check the levels of active (non-phosphorylated) β-catenin and total β-catenin. A decrease in active β-catenin would be consistent with Wnt pathway inhibition.
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Examine Downstream Target Genes: Use qRT-PCR to measure the expression of known Wnt target genes, such as Axin2 and c-Myc.
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Distinguish from On-Target Effects: If your experimental system has crosstalk between the Hedgehog and Wnt pathways, it is crucial to dissect the on-target versus off-target effects. Consider using RNAi to knock down Hhat and see if it phenocopies the effect of this compound on the Wnt pathway. If not, the effect is likely off-target.
Data Presentation
Table 1: Summary of this compound In Vitro Activities
| Parameter | Value | Cell Lines Tested | Reference |
| Hhat IC50 | 850 nM | In vitro assay | [1] |
| Cytotoxicity EC50 | 7.4 ± 0.49 µM | Panc-1 | [4] |
| 13 ± 0.27 µM | MCF-7 | [4] | |
| Akt Pathway Inhibition | 47-67% decrease in phosphorylation | AsPC-1 | [1] |
| Wnt Signaling Inhibition | ~50% reduction in reporter activity | TM3 | [3] |
Mandatory Visualizations
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on Hhat.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Overcoming Resistance to RU-Ski 43 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Hhat inhibitor, RU-Ski 43.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Hedgehog acyltransferase (Hhat). Hhat is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the palmitoylation of Sonic Hedgehog (Shh) protein. This lipid modification is essential for Shh signaling activity. By inhibiting Hhat, this compound blocks the Shh pathway, which is aberrantly activated in several cancers, and also affects downstream signaling pathways like Akt and mTOR.[1]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative effects in various cancer cell lines, including those from pancreatic and breast cancer.[2] For example, at a concentration of 10 μM, this compound has been shown to significantly decrease cell proliferation in AsPC-1 and Panc-1 pancreatic cancer cells.[2]
Q3: What are the known off-target effects of this compound?
A critical consideration when using this compound is its known off-target cytotoxicity.[3] Studies have shown that this compound can induce cytotoxic effects that are independent of its inhibition of Hhat and the canonical Hedgehog signaling pathway.[3][4] This can complicate the interpretation of experimental results, as observed effects may not be solely due to Hhat inhibition. For more specific Hhat inhibition with reduced cytotoxicity, researchers may consider using RU-Ski 201.[3]
Q4: What is a more specific alternative to this compound for inhibiting Hhat?
RU-Ski 201 is a related compound that has been identified as a more selective chemical probe for Hhat inhibition with no detectable off-target cytotoxicity at effective concentrations.[3] When designing experiments to specifically dissect the role of Hhat, using RU-Ski 201 as a control or alternative can help validate that the observed effects are due to on-target Hhat inhibition.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High level of cell death observed even at low concentrations of this compound. | This compound exhibits off-target cytotoxicity.[3][4] The observed cell death may not be solely due to Hhat inhibition. | 1. Perform a dose-response curve to determine the IC50 value in your specific cell line. 2. Use the lowest effective concentration that inhibits Hhat without causing excessive cell death. 3. Include RU-Ski 201 as a more specific Hhat inhibitor control to distinguish between on-target and off-target effects.[3] 4. Assess markers of apoptosis (e.g., cleaved caspase-3) and necrosis to understand the mode of cell death. |
| Inconsistent or not reproducible results in cell viability assays. | Variability in cell seeding density, incubation time, or reagent preparation. The cytotoxic nature of this compound can amplify small experimental variations. | 1. Ensure a consistent cell seeding density across all wells. 2. Optimize incubation time with this compound for your cell line. 3. Prepare fresh dilutions of this compound for each experiment from a concentrated stock. 4. Use a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle only) in every assay. |
| No significant effect on downstream Hedgehog signaling readouts (e.g., Gli1 expression) despite using a validated concentration of this compound. | The cell line may have a resistance mechanism that bypasses the need for Hhat activity. | 1. Confirm Hhat expression: Verify that your cell line expresses Hhat at the protein level. 2. Investigate downstream mutations: Check for mutations in downstream components of the Hh pathway (e.g., SMO, SUFU, GLI) that could lead to ligand-independent pathway activation. 3. Assess for bypass pathways: Examine the activation status of other pro-survival signaling pathways (e.g., PI3K/Akt, MAPK) that may compensate for Hh inhibition. |
| Decreased cell viability is observed, but it is unclear if it is due to cytotoxic (cell killing) or cytostatic (inhibition of proliferation) effects. | Cell viability assays like MTT or resazurin measure metabolic activity, which can reflect both cell number and cell health.[5][6] | 1. Complement viability assays with direct cell counting methods (e.g., trypan blue exclusion) at different time points. 2. Perform a cell cycle analysis using flow cytometry to determine if this compound induces cell cycle arrest. 3. Use a real-time cell analysis system to monitor cell proliferation over time. |
Section 3: Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 | Hhat (in vitro) | 850 nM | Inhibition of Hhat activity | [1] |
| Cell Proliferation | AsPC-1 | 10 µM | 83% decrease after 6 days | [2] |
| Panc-1 | 10 µM | Significant decrease after 6 days | [2] | |
| Shh Palmitoylation | COS-1 cells | 10 or 20 µM | Dose-dependent inhibition after 5 hours | [1] |
| Gli1 Levels | AsPC-1 | 10 µM | 40% decrease after 72 hours | [2] |
| Akt/mTOR Pathway | Not specified | 10 µM | 47-67% decrease in phosphorylation of Akt, PRAS40, Bad, GSK-3β, mTOR, and S6 after 48 hours | [1] |
Section 4: Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
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Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
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Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
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Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
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Incubate for the desired treatment period (e.g., 48, 72 hours).
-
-
MTT Addition:
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Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
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Add 10 µL of the MTT solution to each well.
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Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
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Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for Phospho-Akt and Phospho-mTOR
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Cell Lysis:
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Plate cells and treat with this compound as desired.
-
Wash cells twice with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
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Normalize protein concentrations for all samples with lysis buffer.
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Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), and total mTOR overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection:
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Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
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Quantify band intensities using densitometry software.
-
Section 5: Visualizations
Signaling Pathways
Caption: this compound inhibits Hhat, blocking Shh palmitoylation and downstream signaling.
Experimental Workflow
Caption: Workflow for investigating this compound effects and addressing resistance.
Potential Resistance Mechanisms
Caption: Potential mechanisms of resistance to the Hhat inhibitor this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation protocol for [liverpool.ac.uk]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays for RU-SKI 43 Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RU-SKI 43 in cell viability and proliferation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Hedgehog acyltransferase (Hhat).[1] Hhat is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the palmitoylation of Hedgehog proteins. This lipid modification is essential for their signaling activity. By inhibiting Hhat, this compound blocks the secretion and subsequent signaling of Hedgehog ligands, thereby attenuating the pathway.[1][2][3]
Q2: How does this compound impact cell viability and proliferation?
A2: this compound has been shown to decrease cell proliferation in various cancer cell lines.[1] Its inhibitory effect on the Hedgehog pathway can lead to cell cycle arrest and a reduction in the expression of downstream target genes involved in cell survival and proliferation, such as BCL2 and MYC.[4][5][6] Additionally, this compound has been reported to decrease the activity of the Akt and mTOR signaling pathways, which are also critical for cell growth and survival.[1] It is important to note that some studies have reported off-target cytotoxic effects of this compound that are independent of its action on the Hedgehog pathway.[7]
Q3: Which cell viability assays are recommended for use with this compound?
A3: A variety of cell viability assays can be used with this compound-treated cells. The choice of assay depends on the specific research question and the cell type. Commonly used assays include:
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Metabolic Assays:
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MTT, MTS, XTT, and WST-8 assays: These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.
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ATP Assays: These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.[8]
-
-
Dye Exclusion Assays:
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Trypan Blue and Propidium Iodide (PI): These assays are based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells do not.
-
-
Apoptosis Assays:
Q4: Are there any known off-target effects of this compound that could influence cell viability?
A4: Yes, researchers should be aware that this compound has been reported to exhibit off-target cytotoxicity.[7] This means it can induce cell death through mechanisms that are independent of its inhibitory effect on Hedgehog signaling.[7] Therefore, it is crucial to include appropriate controls in experiments to distinguish between on-target and off-target effects.
Quantitative Data
The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound in various cell lines.
Table 1: IC50 Values for this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| H520 (co-culture) | Luciferase Reporter | 4.8 ± 0.60 | [7] |
| Panc-1 (co-culture) | Luciferase Reporter | 7.8 ± 1.3 | [7] |
| MCF-7 (co-culture) | Luciferase Reporter | 8.5 ± 0.65 | [7] |
| Hhat (in vitro) | Biochemical Assay | 0.850 | [1] |
Table 2: EC50 Values for this compound
| Cell Line | Assay | EC50 (µM) | Reference |
| Panc-1 | Cell Viability | 7.4 ± 0.49 | [7] |
| MCF-7 | Cell Viability | 13 ± 0.27 | [7] |
| Shh-Light2 | Cell Viability | 11 ± 2.5 | [7] |
| 786-O | Sulforhodamine B | Not specified | [4][5] |
| ACHN | Sulforhodamine B | Not specified | [4][5] |
| HK2 | Sulforhodamine B | Not specified | [4][5] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a general workflow for assessing cell viability.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Hhat.
Caption: The Akt/mTOR signaling pathway and the reported inhibitory effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Expression levels of sonic hedgehog pathway genes and their targets are upregulated in early clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
RU-SKI 43 vs. RUSKI-201: A Comparative Analysis of Hhat Inhibitor Specificity
A definitive guide for researchers navigating the choice between two widely recognized Hedgehog acyltransferase inhibitors. This document provides a comprehensive comparison of RU-SKI 43 and RUSKI-201, focusing on their specificity for Hedgehog acyltransferase (Hhat), supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development and its aberrant activation is implicated in various cancers. A key regulatory step in this pathway is the N-terminal palmitoylation of the Sonic Hedgehog (Shh) protein, a modification catalyzed by the enzyme Hedgehog acyltransferase (Hhat). This process is essential for the proper signaling activity of Shh. Consequently, Hhat has emerged as a promising therapeutic target for cancers driven by aberrant Hh signaling.[1][2]
This guide provides a detailed comparison of two small molecule inhibitors of Hhat: this compound and its successor, RUSKI-201. While both compounds were developed to target Hhat, subsequent research has revealed critical differences in their specificity and off-target effects, making the choice of inhibitor a crucial consideration for researchers.
Performance Comparison: this compound vs. RUSKI-201
Initial studies identified this compound as a potent inhibitor of Hhat.[3] However, further investigations revealed that this compound exhibits significant off-target cytotoxicity, which can confound experimental results by inducing cellular effects independent of Hhat inhibition.[4][5] In contrast, RUSKI-201 was developed as a more selective chemical probe, demonstrating potent Hhat inhibition without the associated off-target toxicity.[4][6][7] This makes RUSKI-201 a more reliable tool for specifically studying the biological roles of Hhat.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the activity and specificity of this compound and RUSKI-201.
| Parameter | This compound | RUSKI-201 | Reference |
| Hhat Inhibition (IC50) | 850 nM | 0.73 µM (730 nM) | [3][8] |
| Hh Signaling Inhibition (IC50) | ~1 µM | 4.8 - 8.5 µM (cell line dependent) | [5] |
| Cytotoxicity (EC50) | 11 ± 2.5 µM | > 25 µM | [4] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
In Vitro Hhat Palmitoylation Assay
This assay directly measures the enzymatic activity of Hhat and its inhibition by small molecules.
Materials:
-
Purified recombinant Hhat enzyme
-
Recombinant Shh protein substrate
-
[125I]iodopalmitoyl-CoA (radiolabeled fatty acid donor)
-
Assay buffer: 20 mM HEPES (pH 7.3), 100 mM NaCl, 1% octyl glucoside, 1% glycerol
-
Reaction buffer: 167 mM MES (pH 6.5), 1.7 mM DTT, 0.083% Triton X-100
-
2x sample buffer with 40 mM DTT
-
This compound and RUSKI-201 compounds
Procedure:
-
Incubate 10 µl of purified Hhat-HA-FLAG-His with 10 µl of recombinant Shh (0.2–0.4 mg/ml) in assay buffer.[9]
-
Initiate the reaction by adding 30 µl of reaction buffer containing 167 µM [125I]iodopalmitoyl-CoA.[9]
-
For inhibition studies, pre-incubate the Hhat enzyme with varying concentrations of this compound or RUSKI-201 before adding the substrates.
-
Allow the reaction to proceed for 1 hour at room temperature.[9]
-
Stop the reaction by adding 50 µl of 2x sample buffer with 40 mM DTT.[9]
-
Separate the reaction products by SDS-PAGE.
-
Visualize the incorporation of [125I]iodopalmitate into Shh using phosphorimaging to determine the extent of Hhat activity and inhibition.[10]
Gli1 Reporter Assay for Hedgehog Signaling
This cell-based assay measures the activity of the Hh signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a Gli-responsive promoter.
Materials:
-
NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-Light II cells).
-
Shh-conditioned medium.
-
This compound and RUSKI-201 compounds.
-
Dual-Luciferase® Reporter Assay System.
-
Opaque-walled 96-well plates.
Procedure:
-
Seed the reporter cells in a 96-well plate and grow to confluence.[11]
-
Treat the cells with varying concentrations of this compound or RUSKI-201 in the presence of Shh-conditioned medium to stimulate the Hh pathway.[11]
-
Incubate for 30-48 hours.[11]
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® kit.[11]
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[12]
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.
Cytotoxicity Assay (e.g., MTT or CellTox™ Green Assay)
This assay assesses the effect of the compounds on cell viability to determine off-target cytotoxicity.
Materials:
-
A suitable cell line (e.g., Shh-Light2 cells, as their survival is independent of Hh signaling).[4]
-
This compound and RUSKI-201 compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTox™ Green Dye.
-
Solubilization solution (for MTT assay).
-
96-well plates.
Procedure (MTT Assay Example):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or RUSKI-201.
-
Incubate for the desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Add solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for comparing Hhat inhibitors.
Caption: The Hedgehog signaling pathway, highlighting the role of Hhat in Shh palmitoylation and the point of inhibition by RU-SKI compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, mechanism, and inhibition of Hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RUSKI-201 - Immunomart [immunomart.com]
- 7. RUSKI-201 | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Hhat Is a Palmitoylacyltransferase with Specificity for N-Palmitoylation of Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.stanford.edu [web.stanford.edu]
- 12. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Hhat Inhibitors: RU-SKI 43 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation in adults is implicated in the progression of various cancers, including pancreatic, breast, and lung cancer.[1][2] A key step in the activation of this pathway is the N-terminal palmitoylation of the Sonic Hedgehog (Shh) protein, a reaction catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[1][3] This post-translational modification is essential for the proper signaling function of Shh, making Hhat a compelling therapeutic target for cancers driven by Hh pathway dysregulation.[1][4]
This guide provides a detailed comparison of RU-SKI 43, a first-in-class Hhat inhibitor, with other notable inhibitors, focusing on their performance, selectivity, and supporting experimental data.
The Hedgehog Signaling Pathway and the Role of Hhat
The canonical Hedgehog signaling pathway is initiated by the binding of the Shh ligand to its receptor, Patched (PTCH). In the absence of Shh, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon Shh binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation and survival.[5][6] Hhat-mediated palmitoylation of Shh is crucial for its efficient secretion and interaction with PTCH.[3][7] Therefore, inhibiting Hhat presents a therapeutic strategy to block Hh signaling at its inception.
Figure 1: Hedgehog Signaling Pathway with Hhat Inhibition Point.
Comparative Analysis of Hhat Inhibitors
While this compound was a pioneering small molecule inhibitor of Hhat, subsequent research has led to the development of analogues with improved selectivity and reduced off-target effects.[4][7] This section compares this compound with other members of the "RUSKI" chemical series, such as RUSKI-201, and the more recently developed IMP-1575.
Quantitative Performance Data
The following table summarizes the key performance metrics for this compound and its alternatives based on published experimental data.
| Inhibitor | Hhat IC₅₀ | Cell Viability EC₅₀ (Cytotoxicity) | Notes |
| This compound | 850 nM[8] | 11 ± 2.5 µM[4] | Potent Hhat inhibitor but exhibits significant off-target cytotoxicity.[4][9] |
| RUSKI-201 | 200 nM[10] | > 25 µM[4] | Potent and specific Hhat inhibitor with no observed off-target cytotoxicity, making it a better chemical probe.[4][9] |
| IMP-1575 | 99 nM (EC₅₀ in cellular signaling assay)[11] | > 50 µM[11] | Highly potent, cell-active chemical probe for Hhat function with no detected off-target cytotoxicity.[11][12] |
Experimental Methodologies
The characterization of Hhat inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Hhat Activity Assay
This assay directly measures the enzymatic activity of Hhat and its inhibition by test compounds.
-
Objective: To quantify the potency of inhibitors against purified Hhat.
-
Protocol:
-
Purified, recombinant Hhat enzyme is incubated with a Sonic hedgehog N-terminal peptide (ShhN) substrate and a radiolabeled or fluorescently tagged palmitoyl-CoA donor.[7][11]
-
The reaction mixture is incubated at 30°C for a specified period to allow for the enzymatic transfer of the labeled palmitate to the ShhN peptide.[13]
-
The reaction is then stopped, and the products are separated and analyzed. For radiolabeled assays, this can be done by SDS-PAGE followed by phosphorimaging.[7] For fluorescence-based assays, techniques like mobility shift assays or fluorescence polarization can be used for detection.[12]
-
To determine the IC₅₀ value, the assay is performed with a range of inhibitor concentrations, and the resulting data is fitted to a dose-response curve.
-
Cell-Based Hedgehog Signaling Reporter Assay (Shh-Light2)
This assay measures the effect of Hhat inhibitors on the downstream signaling output of the Hedgehog pathway in a cellular context.
-
Objective: To assess the ability of inhibitors to block paracrine or autocrine Hh signaling.
-
Protocol:
-
"Sender" cells engineered to overexpress Shh (e.g., HEK293 Shh+) are treated with various concentrations of the Hhat inhibitor.[4][11]
-
The conditioned media from these sender cells, containing the secreted Shh, is then transferred to "receiver" cells (e.g., Shh-Light2 cells). These receiver cells are engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter.[4][7]
-
After incubation, the receiver cells are lysed, and luciferase activity is measured. A decrease in luciferase activity in the presence of the inhibitor indicates a reduction in Hh signaling.
-
EC₅₀ values are determined by plotting the inhibitor concentration against the percentage of signaling inhibition.
-
Figure 2: Workflow for a Cell-Based Hh Signaling Reporter Assay.
Cytotoxicity Assay
This assay is crucial for identifying off-target effects of the inhibitors.
-
Objective: To determine the concentration at which an inhibitor becomes toxic to cells, independent of its effect on Hh signaling.
-
Protocol:
-
A relevant cell line (e.g., the reporter cell line used in the signaling assay) is cultured in the presence of a serial dilution of the inhibitor.[4]
-
After a defined incubation period (e.g., 48 hours), cell viability is assessed using a standard method such as an MTS or MTT assay, which measures metabolic activity, or by using a dye that stains dead cells.
-
The EC₅₀ for cytotoxicity is the concentration of the inhibitor that reduces cell viability by 50%.
-
Comparative Summary and Recommendations
The experimental data reveals a clear progression in the development of Hhat inhibitors, with newer compounds showing improved pharmacological profiles over this compound.
References
- 1. mskcc.org [mskcc.org]
- 2. What are HHAT inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 6. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating RU-Ski 43 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of RU-Ski 43, a potent and selective inhibitor of Hedgehog acyltransferase (Hhat). We will explore its performance in contrast to alternative approaches and provide supporting experimental data and detailed protocols to aid in the design and execution of robust target validation studies.
This compound: Mechanism of Action and Cellular Effects
This compound is a small molecule inhibitor that specifically targets Hedgehog acyltransferase (Hhat), the enzyme responsible for the palmitoylation of Sonic Hedgehog (Shh) protein.[1][2][3] This lipid modification is essential for Shh signaling. By inhibiting Hhat, this compound effectively blocks the Shh signaling pathway.[4][5] This mode of action leads to a reduction in the activation of the Gli-1 transcription factor and a decrease in the activity of downstream pro-proliferative pathways such as Akt and mTOR.[1][2][6]
However, it is important to note that some studies have reported off-target cytotoxic effects of this compound, which could potentially mask its specific on-target activity.[7][8] An alternative compound, RU-SKI-201, has been identified as a more selective chemical probe for Hhat with reduced cytotoxicity.[7][8]
Quantitative Comparison of Hhat Inhibitors
The following table summarizes the key quantitative data for this compound and a notable alternative, providing a basis for compound selection in target validation studies.
| Compound | Target | IC50 | Ki (uncompetitive vs. Shh) | Ki (noncompetitive vs. palmitoyl-CoA) | Notes |
| This compound | Hhat | 850 nM[1][2][6] | 7.4 µM[1][4] | 6.9 µM[1][4] | May exhibit off-target cytotoxicity[7][8] |
| RU-SKI-201 | Hhat | - | - | - | Shows no off-target cytotoxicity and specifically inhibits Hhat in cells[7][8] |
Experimental Protocols for Target Engagement Validation
Validating that a compound interacts with its intended target within a cell is a critical step in drug discovery. Below are detailed methodologies for key experiments to confirm this compound target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[9][10][11]
Experimental Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified duration.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and precipitation. A no-heat control should be included.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of soluble Hhat protein can be quantified by Western blotting or other sensitive protein detection methods like ELISA. An increase in the amount of soluble Hhat at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Western Blotting for Downstream Pathway Modulation
Assessing the phosphorylation status of key downstream signaling proteins can provide indirect but strong evidence of target engagement and functional consequence. Inhibition of Hhat by this compound is expected to decrease the phosphorylation of proteins in the Akt and mTOR pathways.[1][6]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. After the desired incubation time, lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6, S6).
-
Detection and Analysis: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio upon this compound treatment indicates target engagement and pathway inhibition.
Visualizing Cellular Processes and Workflows
To facilitate a clearer understanding of the underlying biology and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. mskcc.org [mskcc.org]
- 4. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of RU-SKI 43 and Smoothened Inhibitors in Hedgehog Pathway Modulation
A comprehensive guide for researchers and drug development professionals on two distinct classes of Hedgehog signaling inhibitors, detailing their mechanisms, comparative efficacy, and experimental validation.
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development.[1][2] While typically quiescent in adult tissues, its aberrant reactivation is a key driver in the pathogenesis of various cancers, including basal cell carcinoma (BCC), medulloblastoma, and certain leukemias.[3][4] This has made the Hh pathway an attractive target for cancer therapeutics. This guide provides a comparative analysis of two major classes of Hh pathway inhibitors: the well-established Smoothened (SMO) inhibitors and the novel, upstream-acting inhibitor RU-SKI 43, which targets Hedgehog acyltransferase (Hhat).
Mechanism of Action: Intervening at Different Nodal Points
The canonical Hh signaling cascade is initiated when a Hedgehog ligand (such as Sonic Hedgehog, Shh) binds to its receptor, Patched (PTCH).[5] In the absence of a ligand, PTCH actively suppresses Smoothened (SMO), a seven-transmembrane protein.[5][6] Ligand binding relieves this inhibition, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes that promote cell proliferation and survival.[4][5]
Smoothened (SMO) Inhibitors
SMO inhibitors represent the most clinically advanced class of Hh pathway antagonists.[7] Molecules such as vismodegib, sonidegib, and glasdegib function by directly binding to the SMO protein.[5][8][9] This binding event locks SMO in an inactive conformation, preventing its downstream signaling to the GLI transcription factors, regardless of whether PTCH is inhibited by an Hh ligand.[10] This effectively shuts down the pathway at a central choke point. Two SMO inhibitors, vismodegib and sonidegib, have received FDA approval for the treatment of advanced basal cell carcinoma.[3][7]
This compound: A Hedgehog Acyltransferase (Hhat) Inhibitor
This compound employs a fundamentally different and upstream mechanism of action. It is a selective inhibitor of Hedgehog acyltransferase (Hhat).[11][12] Hhat is the enzyme responsible for the N-terminal palmitoylation of Shh, a critical post-translational modification required for the ligand's biological activity, multimerization, and efficient secretion.[13][14] By inhibiting Hhat, this compound prevents the production of active Shh ligand.[15] This blockade occurs at the very beginning of the signaling cascade, potentially affecting both canonical (SMO-dependent) and non-canonical (SMO-independent) Hh signaling pathways that are ligand-dependent.[11][13]
Comparative Data Summary
The following tables provide a structured comparison of this compound and representative SMO inhibitors based on available preclinical and clinical data.
Table 1: General Characteristics and Approval Status
| Feature | This compound | Vismodegib | Sonidegib | Glasdegib |
| Target | Hedgehog acyltransferase (Hhat)[11] | Smoothened (SMO)[5][16] | Smoothened (SMO)[17][18] | Smoothened (SMO)[8][19] |
| Mechanism | Inhibits Shh palmitoylation, blocking ligand activity[15] | Direct antagonist of SMO protein[9] | Direct antagonist of SMO protein[2] | Direct antagonist of SMO protein[20] |
| FDA Approval | No (Preclinical) | Yes (2012)[7] | Yes (2015)[7] | Yes (2018)[8] |
| Indications | N/A (Investigational for pancreatic, breast cancer)[14] | Metastatic or locally advanced Basal Cell Carcinoma (BCC)[21] | Locally advanced Basal Cell Carcinoma (BCC)[18] | Acute Myeloid Leukemia (AML) in specific adult populations[8] |
Table 2: Comparative Preclinical Efficacy
| Parameter | This compound | Vismodegib | Sonidegib |
| Target IC₅₀ | 850 nM (Hhat)[11] | 3 nM (SMO)[22] | ~41 nM (SMO, MRT-81 similar compound)[22] |
| Cell Proliferation | 83% decrease in AsPC-1 pancreatic cancer cells (10 µM)[11] | Inhibits pancreatic cancer stem cell characteristics[5] | Efficacious in small cell lung cancer (SCLC) models[17] |
| Pathway Inhibition | Dose-dependent inhibition of Shh palmitoylation.[11] 40% decrease in Gli-1 levels in AsPC-1 cells.[23] | Blocks Hh signaling by binding to SMO.[5] | Prevents downstream activation of Hh pathway signaling.[17] |
| Key Assays | In vitro Hhat activity assay, cell-based Gli-luciferase reporter assay[15] | Cell-based Gli-luciferase reporter assay, tumor xenograft models[5] | Cell-based high-throughput screening, tumor xenograft models[17] |
Table 3: Clinical Efficacy and Adverse Events of SMO Inhibitors
| Parameter | Vismodegib | Sonidegib | Glasdegib |
| Indication | Advanced BCC[24] | Advanced BCC[24] | Acute Myeloid Leukemia (AML)[8] |
| Overall Response Rate (ORR) | 43-60%[5][25] | 43-58%[24] | N/A (Survival Endpoint) |
| Key Endpoint | Tumor response[24] | Tumor response[24] | Improved Overall Survival (8.3 vs 4.3 months)[8] |
| Common Adverse Events (Class Effects) | Muscle spasms, alopecia, dysgeusia (altered taste), weight loss, fatigue.[26][27] | Muscle spasms, alopecia, dysgeusia, nausea, fatigue, increased serum creatine kinase.[28][29] | Anemia, fatigue, hemorrhage, febrile neutropenia, musculoskeletal pain, nausea, edema.[8] |
Note: Clinical data for this compound is unavailable as it remains in the preclinical stage of development. A significant challenge for its in vivo use is a very short plasma half-life of 17 minutes in mice.[15]
Experimental Protocols
Validation of these inhibitors requires specific and robust experimental designs. Below are detailed methodologies for key assays.
Hhat Inhibition Assay (In Vitro)
This assay directly measures the enzymatic activity of Hhat and its inhibition by compounds like this compound.
-
Objective: To quantify the inhibition of Shh palmitoylation by this compound.
-
Materials: Purified recombinant Hhat enzyme, purified ShhN substrate (N-terminal fragment), ¹²⁵I-iodo-palmitoyl-CoA (radiolabeled lipid substrate), inhibitor compound (this compound), reaction buffer.
-
Workflow:
-
Pre-incubation: Incubate purified Hhat enzyme with varying concentrations of this compound (or DMSO as a vehicle control) in reaction buffer for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ShhN substrate and ¹²⁵I-iodo-palmitoyl-CoA.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products using SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography) to visualize the radiolabeled, palmitoylated ShhN.
-
Quantification: Measure the band intensity to determine the extent of palmitoylation and calculate the IC₅₀ value for the inhibitor.
-
Cell-Based Hedgehog Pathway Reporter Assay
This assay measures the activity of the Hh pathway at the level of GLI transcription factor activity and is suitable for testing both SMO and Hhat inhibitors.
-
Objective: To measure the dose-dependent inhibition of Hh pathway signaling in a cellular context.
-
Materials: Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive Firefly luciferase reporter and a Renilla luciferase for normalization), cell culture medium, test inhibitors (this compound, Vismodegib), pathway activator (e.g., purified Shh ligand or the SMO agonist SAG), luciferase assay reagent.
-
Workflow:
-
Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound or Vismodegib) for 1-2 hours.
-
Activation: Add a constant concentration of the pathway activator (use Shh ligand for testing Hhat inhibitors; use the SMO agonist SAG for testing SMO inhibitors to bypass the ligand/receptor level).
-
Incubation: Incubate the cells for an additional 48-72 hours to allow for luciferase reporter expression.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized signal against the inhibitor concentration to determine the IC₅₀.
-
Cell Viability Assay (MTS/MTT)
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cells that are dependent on Hh signaling.
-
Objective: To assess the cytotoxic or cytostatic effects of the inhibitors.
-
Materials: Hh-dependent cancer cell line (e.g., AsPC-1 for pancreatic cancer), complete growth medium, test inhibitors, 96-well plates, MTS or MTT reagent.
-
Workflow:
-
Cell Seeding: Seed cancer cells into a 96-well plate and allow them to attach.
-
Treatment: Add serial dilutions of the test inhibitors to the wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours as per the manufacturer's instructions. This allows viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion: A Trade-off Between Established Targets and Novel Approaches
The comparative analysis of this compound and SMO inhibitors highlights a critical trade-off in Hh pathway-targeted therapy.
Smoothened inhibitors are a clinically validated and powerful tool for cancers with mutations that lead to ligand-independent pathway activation, primarily in advanced BCC.[25][30] Their direct action on SMO makes them highly effective in this context. However, their efficacy is challenged by the development of resistance, which can occur through on-target SMO mutations that prevent drug binding or through the activation of downstream pathway components like GLI2.[5][6] Furthermore, their significant side-effect profile, a consequence of inhibiting Hh signaling in adult tissues like hair follicles and taste buds, can lead to poor patient compliance and treatment discontinuation.[26][27]
This compound , representing the class of Hhat inhibitors, offers a novel and compelling alternative. By targeting the initial step of ligand activation, it has the theoretical advantage of blocking both canonical and non-canonical Shh signaling pathways.[13] This upstream intervention could potentially bypass resistance mechanisms that arise at the level of SMO and below. However, Hhat inhibitors are still in the early preclinical stages. The lead compound, this compound, is hampered by poor pharmacokinetic properties and has demonstrated potential for off-target cytotoxicity, making it a challenging candidate for clinical development.[15][31]
For researchers and drug developers, the choice of inhibitor depends on the biological question. SMO inhibitors are the current standard for targeting SMO-driven malignancies. Hhat inhibitors like this compound, while not yet clinically viable, serve as crucial proof-of-concept tools for exploring upstream pathway inhibition and developing next-generation therapeutics that may overcome the limitations of existing SMO-targeted drugs. Future research should focus on optimizing Hhat inhibitors to improve their in vivo stability and specificity, paving the way for a new class of Hh-targeted therapies.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 3. ajosr.org [ajosr.org]
- 4. mdpi.com [mdpi.com]
- 5. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 8. Glasdegib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 10. What are SMO antagonists and how do they work? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mskcc.org [mskcc.org]
- 15. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dermnetnz.org [dermnetnz.org]
- 17. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacytimes.com [pharmacytimes.com]
- 19. Daurismo (Glasdegib) Approved, in Combination with Low-Dose Cytarabine, for Newly Diagnosed Acute Myeloid Leukemia in Older Adults or Those Unfit for Intensive Chemotherapy [ahdbonline.com]
- 20. What is the mechanism of Glasdegib Maleate? [synapse.patsnap.com]
- 21. cancernetwork.com [cancernetwork.com]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. targetedonc.com [targetedonc.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. tandfonline.com [tandfonline.com]
- 28. bccancer.bc.ca [bccancer.bc.ca]
- 29. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects [practicaldermatology.com]
- 30. Clinical and molecular analysis of smoothened inhibitors in Sonic Hedgehog medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RU-Ski 43: A Guide to Acyltransferase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acyltransferase inhibitor RU-Ski 43 with other alternatives, focusing on its cross-reactivity and performance based on available experimental data. This document is intended to assist researchers in making informed decisions when selecting chemical probes for studying Hedgehog signaling and other acyltransferase-dependent pathways.
Introduction to this compound
This compound is a small molecule inhibitor of Hedgehog acyltransferase (Hhat), a crucial enzyme in the Hedgehog (Hh) signaling pathway.[1][2] Hhat is a member of the membrane-bound O-acyltransferase (MBOAT) family and is responsible for the N-terminal palmitoylation of Sonic Hedgehog (Shh) protein.[1] This lipid modification is essential for Shh signaling activity. With an IC50 of 850 nM for Hhat, this compound has been utilized as a tool to study the role of Hhat in both developmental processes and diseases such as cancer.[1][2] However, understanding its selectivity and potential off-target effects is critical for the accurate interpretation of experimental results.
Quantitative Comparison of Inhibitor Activity
| Acyltransferase Target | Inhibitor | IC50 (nM) | Notes |
| Hedgehog acyltransferase (Hhat) | This compound | 850[1][2] | Potent inhibitor. |
| Hedgehog acyltransferase (Hhat) | RUSKI-201 | ~730 - 870 | A more selective Hhat inhibitor with reduced cytotoxicity.[3] |
| Porcupine (PORCN) | This compound | No inhibition observed | PORCN is another member of the MBOAT family responsible for Wnt protein acylation.[3][4] |
| H-Ras palmitoylation | This compound | No effect observed | Indicates selectivity against some non-MBOAT acyltransferases.[1] |
| Fyn palmitoylation | This compound | No effect observed | Indicates selectivity against some non-MBOAT acyltransferases.[1] |
| c-Src myristoylation | This compound | No effect observed | Indicates selectivity against myristoyltransferases.[1] |
Note: The lack of broad quantitative screening data highlights a gap in the current understanding of the complete selectivity profile of this compound. Researchers should exercise caution and consider validating its specificity in their experimental systems.
Off-Target Effects and Alternative Probes
A significant consideration when using this compound is its reported off-target cytotoxicity.[3] This toxicity can mask the specific effects of Hhat inhibition in cell-based assays, leading to misinterpretation of results.
Due to these concerns, RUSKI-201 has been identified as a superior chemical probe for studying Hhat function in cellular contexts.[3] RUSKI-201 demonstrates potent Hhat inhibition with no observed off-target cytotoxicity at effective concentrations.[3] For studies requiring high specificity, the use of RUSKI-201 is recommended.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to assess acyltransferase activity and inhibitor specificity.
In Vitro Hedgehog Acyltransferase (Hhat) Activity Assay
This assay measures the ability of Hhat to palmitoylate a Sonic Hedgehog (Shh) substrate in a controlled, cell-free environment.
Materials:
-
Purified, active Hhat enzyme
-
N-terminal Shh peptide substrate
-
Radio-labeled or fluorescently-tagged palmitoyl-CoA
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Inhibitor compound (e.g., this compound)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Shh peptide substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the Hhat enzyme.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Separate the reaction products by SDS-PAGE.
-
Detect the acylated Shh substrate by autoradiography (for radio-labeled palmitoyl-CoA) or fluorescence imaging.
-
Quantify the signal to determine the extent of inhibition and calculate the IC50 value.
In Vitro Porcupine (PORCN) Acyltransferase Activity Assay
This assay is used to assess the specificity of inhibitors against another MBOAT family member, Porcupine.
Materials:
-
Cell membranes containing active PORCN (e.g., from cells overexpressing PORCN)
-
Wnt protein or a peptide substrate
-
Radio-labeled palmitoleoyl-CoA
-
Assay buffer
-
Inhibitor compound
Procedure:
-
Pre-incubate the PORCN-containing membranes with the inhibitor compound.
-
Initiate the reaction by adding the Wnt substrate and radio-labeled palmitoleoyl-CoA.
-
Incubate the reaction at 37°C.
-
Stop the reaction and separate the products by SDS-PAGE.
-
Detect the acylated Wnt substrate by autoradiography.
-
Compare the level of acylation in the presence and absence of the inhibitor to determine cross-reactivity.
Visualizing Key Processes
To further clarify the context of this compound's activity, the following diagrams illustrate the Hedgehog signaling pathway and a general workflow for screening acyltransferase inhibitors.
Caption: The Hedgehog signaling pathway, with Hhat-mediated Shh palmitoylation as the initial activation step targeted by this compound.
Caption: A generalized workflow for the screening and validation of novel acyltransferase inhibitors.
Conclusion
This compound is a valuable tool for the in vitro study of Hedgehog acyltransferase. Its potency as an Hhat inhibitor is well-documented. However, researchers must be aware of its limitations, particularly its off-target cytotoxicity in cellular models. For cell-based experiments requiring high specificity, the alternative probe RUSKI-201 is a more suitable choice. The provided experimental protocols and diagrams offer a framework for designing and interpreting experiments aimed at understanding the roles of acyltransferases in biological systems. Further research is needed to fully elucidate the complete selectivity profile of this compound and other Hhat inhibitors across the broader acyltransferase family.
References
- 1. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride (4886) by Tocris, Part of Bio-Techne [bio-techne.com]
Validating the Anti-Cancer Effects of RU-SKI 43 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RU-SKI 43, a selective inhibitor of Hedgehog acyltransferase (Hhat), with other Hedgehog pathway inhibitors for validating anti-cancer effects in vivo. While the therapeutic potential of targeting Hhat is significant, the utility of this compound in living organisms has been constrained by its pharmacological properties. This document summarizes the available data for this compound, presents its mechanism of action, and compares it with alternative drugs that have been evaluated in preclinical in vivo models.
Executive Summary
This compound is a potent inhibitor of Hhat, a critical enzyme for the function of the Sonic Hedgehog (Shh) signaling pathway, which is aberrantly activated in numerous cancers. In vitro studies have demonstrated the anti-proliferative and anti-migratory effects of this compound in various cancer cell lines. However, its progression to extensive in vivo efficacy studies has been hampered by a very short plasma half-life. This guide explores the existing data on this compound and provides a comparative analysis with other Hedgehog pathway inhibitors that have been successfully tested in animal models.
Data Presentation: this compound and Comparators
Due to the limited in vivo data for this compound, this section presents its key in vitro activity and pharmacokinetic limitations, alongside the in vivo data of representative Hedgehog pathway inhibitors targeting different points in the pathway.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cancer Type | Cell Line(s) | Effect | Concentration | Duration | Citation |
| Pancreatic Cancer | AsPC-1, Panc-1 | 83% decrease in cell proliferation (AsPC-1) | 10 µM | 6 days | [1] |
| Breast Cancer | Not specified | Reduced proliferation and anchorage-independent growth | Not specified | Not specified | [2] |
| Clear Cell Renal Cell Carcinoma | ACHN | Inhibition of cell migration; Decreased BCL2, MYC, and CCND1 expression | Not specified | Not specified | [3][4] |
Table 2: Pharmacokinetics of this compound
| Parameter | Value | Species | Administration Route | Citation |
| Half-life (t½) | 17 min | Mouse | Intravenous (IV) | [5] |
Table 3: Comparison of Hedgehog Pathway Inhibitors with In Vivo Data
| Compound | Target | Cancer Models (In Vivo) | Key In Vivo Findings | Citation |
| This compound | Hhat | Limited to no reported efficacy studies due to short half-life | - | [5] |
| Vismodegib | SMO | Medulloblastoma, Pancreatic Cancer, Colorectal Cancer, Lung Cancer, Prostate Cancer, Leukemia | Tumor suppression in preclinical models | [2] |
| Sonidegib | SMO | Medulloblastoma, Ovarian Cancer, Glioblastoma, Melanoma, Renal Cell Carcinoma, Leukemia, Breast Cancer | Efficacy in multiple tumor types in preclinical models | [2] |
| Saridegib (IPI-926) | SMO | Ovarian Cancer, Medulloblastoma, Head and Neck Cancer, Pancreatic Cancer | Depletion of tumor-associated stroma, enhanced chemotherapy delivery | [6] |
| GANT61 | GLI1/GLI2 | Ovarian Cancer, Breast Cancer, Lung Cancer | Inhibition of tumor cell growth | [7][8] |
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and Inhibition by this compound
The Hedgehog signaling pathway is crucial for embryonic development and can be oncogenic when aberrantly activated in adults. This compound targets Hhat, the enzyme responsible for the palmitoylation of the Shh ligand. This modification is essential for Shh's signaling activity. By inhibiting Hhat, this compound prevents Shh maturation and subsequent pathway activation.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Hhat.
General Workflow for In Vivo Anti-Cancer Drug Validation
The following diagram outlines a typical experimental workflow for assessing the efficacy of an anti-cancer agent in a preclinical animal model.
Caption: A generalized workflow for preclinical in vivo anti-cancer drug evaluation.
Experimental Protocols
In Vitro Cell Proliferation Assay (Example)
This protocol is a representative method for assessing the effect of a compound like this compound on cancer cell proliferation.
-
Cell Culture: Culture pancreatic cancer cells (e.g., AsPC-1) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture media. Replace the media in the wells with the drug-containing media. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 6 days), replacing the media with fresh drug-containing media every 48-72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the values to the vehicle control to determine the percentage of proliferation inhibition.
In Vivo Tumor Xenograft Model (General Protocol for a Comparator Drug)
This is a general protocol that would be used for testing a more stable compound like Vismodegib or GANT61 in vivo.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Cell Preparation: Harvest cancer cells (e.g., medulloblastoma cells for Vismodegib) during their exponential growth phase. Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the investigational drug (e.g., Vismodegib by oral gavage) and a vehicle control daily.
-
Efficacy and Toxicity Assessment: Continue treatment for a specified period (e.g., 21-28 days). Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting, or PCR).
Discussion and Future Directions
This compound has been a valuable tool for establishing the principle that Hhat is a druggable target in the Hedgehog pathway. However, its poor pharmacokinetic profile, specifically its short in vivo half-life, has precluded its use in extensive animal efficacy studies[5]. This limitation is a critical consideration for researchers planning in vivo validation of Hhat inhibition.
Furthermore, some studies have raised concerns about potential off-target cytotoxicity of this compound, which could confound the interpretation of its anti-cancer effects[9][10]. An analog, RUSKI-201, has been reported to be a more selective Hhat inhibitor with reduced off-target effects and may be a more suitable tool for cellular studies[10][11].
For researchers aiming to validate the anti-cancer effects of Hedgehog pathway inhibition in vivo, focusing on more stable and specific inhibitors is recommended. As outlined in Table 3, several SMO and GLI inhibitors have demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Comparing the effects of a novel Hhat inhibitor with these established compounds would provide a robust validation of its therapeutic potential. The development of more bioavailable Hhat inhibitors remains a promising avenue for future cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison: RU-Ski 43 vs. GDC-0449 in Hedgehog Pathway Inhibition
A Comprehensive Guide for Researchers in Oncology and Drug Development
The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has emerged as a significant therapeutic target in oncology due to its aberrant reactivation in various malignancies. This guide provides a detailed head-to-head comparison of two prominent investigational inhibitors of this pathway: RU-Ski 43 and GDC-0449 (Vismodegib). While both compounds aim to abrogate Hh-driven tumorigenesis, they do so by targeting distinct molecular entities within the pathway, leading to different preclinical and clinical profiles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two agents.
Executive Summary
This compound and GDC-0449 represent two distinct strategies for inhibiting the Hedgehog signaling cascade. GDC-0449, an FDA-approved therapeutic, targets the transmembrane protein Smoothened (SMO), a key transducer of the Hh signal.[1][2] In contrast, this compound is a first-in-class inhibitor of Hedgehog acyltransferase (Hhat), the enzyme responsible for the crucial post-translational palmitoylation of Hedgehog ligands, which is essential for their signaling activity.[3][4] This fundamental difference in their mechanism of action has significant implications for their potential efficacy, resistance profiles, and the specific cancer types in which they might be most effective.
Mechanism of Action: A Tale of Two Targets
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on Smoothened (SMO), allowing SMO to activate downstream signaling through the GLI family of transcription factors, ultimately leading to the expression of Hh target genes that promote cell proliferation and survival.
GDC-0449 (Vismodegib): This small molecule directly binds to and inhibits the SMO protein.[1] By blocking SMO, GDC-0449 effectively halts the signaling cascade downstream, irrespective of the presence of Hedgehog ligands. This makes it particularly effective in cancers driven by mutations that lead to constitutive activation of SMO or loss of PTCH function.[1]
This compound: This compound acts further upstream by inhibiting Hedgehog acyltransferase (Hhat). Hhat is responsible for the N-terminal palmitoylation of Shh, a critical modification for its secretion, multimerization, and signaling activity.[3][5] By preventing this modification, this compound effectively neutralizes the Hedgehog ligand itself, preventing it from activating the pathway at its origin.[3] This mechanism suggests potential efficacy in ligand-dependent tumors where cancer cells overproduce Hh ligands to stimulate their own growth (autocrine signaling) or the growth of surrounding stromal cells (paracrine signaling).
Quantitative Data Summary
Direct comparative quantitative data for this compound and GDC-0449 from the same studies are limited. The following tables summarize available data from independent studies to provide a basis for comparison.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 | Cell Line(s) | Reference(s) |
| This compound | Hhat | In vitro palmitoylation assay | 850 nM | - | [3] |
| GDC-0449 | SMO | Not specified | Not specified | Various | [6] |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used and should be compared with caution.
Table 2: Preclinical Efficacy
| Compound | Cancer Model | Effect | Reference(s) |
| This compound | Pancreatic Cancer Cell Lines (AsPC-1, Panc-1) | Decreased cell proliferation | [3] |
| GDC-0449 | Medulloblastoma Mouse Model | Anti-tumor activity | [6] |
| GDC-0449 | Pancreatic Cancer Stem Cells | Inhibited cell viability, induced apoptosis | [7][8] |
| GDC-0449 | Colon Cancer Cell Lines (Caco-2, Ht-29) | Inhibited proliferation, induced apoptosis | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize Hedgehog pathway inhibitors.
Hhat Inhibition Assay (Acyl-cLIP Assay)
This assay quantifies the inhibitory potency of compounds against purified Hhat.
-
Reagents: Purified Hhat, fluorescently labeled Shh-based peptide, palmitoyl-CoA, and test compounds.
-
Procedure:
-
Incubate the fluorescently labeled peptide with DDM-solubilized purified Hhat, palmitoyl-CoA, and varying concentrations of the inhibitor (e.g., this compound).
-
The binding of the lipidated peptide product to the DDM micelle results in a decreased tumbling rate and an increase in fluorescence polarization.
-
Measure the change in fluorescence polarization to determine the extent of Hhat activity.
-
Calculate the percent inhibition at different inhibitor concentrations to determine the IC50 value.[10]
-
SMO Binding Assay (NanoBRET-based)
This assay measures the binding of ligands to SMO in living cells.
-
Cell Line: HEK293 cells expressing N-terminally Nanoluciferase (Nluc)-tagged SMO.
-
Reagents: BODIPY-cyclopamine (fluorescent ligand), test compounds (e.g., GDC-0449).
-
Procedure:
-
Incubate the engineered cells with BODIPY-cyclopamine.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) between the Nluc-SMO and the fluorescent ligand.
-
For competition binding, co-incubate with varying concentrations of the unlabeled test compound.
-
A decrease in the BRET signal indicates displacement of the fluorescent ligand by the test compound, allowing for the determination of binding affinity.[11]
-
GLI-Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of GLI, the final effector of the Hh pathway.
-
Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Stimulate the Hh pathway, for example, with Shh-conditioned medium or a SMO agonist (for testing SMO inhibitors).
-
Treat the cells with varying concentrations of the test inhibitor (this compound or GDC-0449).
-
After incubation (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of the Hh pathway.[12][13][14][15]
-
Discussion and Future Directions
The distinct mechanisms of action of this compound and GDC-0449 offer different therapeutic opportunities and challenges.
GDC-0449 (Vismodegib) has demonstrated clinical efficacy in cancers with a high prevalence of PTCH1 or SMO mutations, such as basal cell carcinoma and a subset of medulloblastomas.[6] However, its effectiveness in tumors driven by ligand-dependent Hh signaling is less established.[16] Furthermore, resistance to GDC-0449 can emerge through mutations in SMO that prevent drug binding.[17]
This compound , by targeting the Hh ligand itself, presents a potential strategy to overcome resistance mechanisms associated with SMO mutations. It may also be more effective in cancers characterized by Hh ligand overexpression. However, the development of Hhat inhibitors is at an earlier stage. Some studies have raised concerns about the off-target cytotoxicity of this compound, suggesting that newer generations of Hhat inhibitors with improved specificity may be required for clinical translation.[18]
Future research should focus on direct head-to-head comparisons of Hhat and SMO inhibitors in a panel of cancer models with well-characterized Hh pathway activation mechanisms (ligand-dependent vs. mutationally-driven). Investigating the combination of Hhat and SMO inhibitors could also be a promising strategy to achieve a more complete and durable pathway blockade. The development of more specific and potent Hhat inhibitors remains a key priority for realizing the full therapeutic potential of targeting the very beginning of the Hedgehog signaling cascade.
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, mechanism, and inhibition of Hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog signaling antagonist GDC-0449 (Vismodegib) inhibits pancreatic cancer stem cell characteristics: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hedgehog Signaling Antagonist GDC-0449 (Vismodegib) Inhibits Pancreatic Cancer Stem Cell Characteristics: Molecular Mechanisms | PLOS One [journals.plos.org]
- 9. Smoothened antagonist GDC-0449 (Vismodegib) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kozielewicz lab - A NanoBRET-Based Binding Assay for Smoothened Allows [kozielewicz.com]
- 12. 2.6. Gli-Luciferase Assay [bio-protocol.org]
- 13. Gli-luciferase assay [bio-protocol.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. web.stanford.edu [web.stanford.edu]
- 16. Hedgehog pathway and smoothened inhibitors in cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of RU-Ski 43: A Guide for Laboratory Professionals
Researchers and drug development professionals utilizing RU-Ski 43, a potent inhibitor of Hedgehog acyltransferase (Hhat), must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound waste, in line with established safety protocols.
Summary of Key Safety Data
While specific quantitative data for disposal is limited, the following table summarizes crucial safety information for this compound (CAS: 1043797-53-0). This information is critical for risk assessment prior to handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀N₂O₂S | [1] |
| Molecular Weight | 386.55 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage Temperature | Recommended: See product label. Generally stored at -20°C. | [1][2] |
| Transport Information | Not classified as a dangerous good for transport. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol outlines the general steps for safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety glasses
-
Chemical-resistant gloves
-
Lab coat
2. Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[3] They should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous liquid waste.
3. Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "1043797-53-0"
-
The primary hazards associated with the chemical (refer to the Safety Data Sheet).
-
The accumulation start date.
4. Storage: Store waste containers in a designated, secure satellite accumulation area. Ensure the containers are tightly closed and stored in a cool, dry, and well-ventilated location, away from incompatible materials.
5. Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service. Do not attempt to dispose of this compound down the drain or in the regular trash.[4]
6. Spill Management: In the event of a spill, avoid generating dust.[2] For small spills, carefully sweep up the solid material or absorb liquids with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
